FR-229934
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O3S/c1-3-4-5-10-30(28,29)25-21(27)16-7-9-19-20(12-16)26(14(2)24-19)13-15-6-8-17(22)18(23)11-15/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXVZAXTUBLQJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799841-02-4 | |
| Record name | FR-229934 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0799841024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FR-229934 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99G2WZ2U4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
FR-229934 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of FR-229934
Introduction
This compound is a novel immunosuppressive agent with a unique mechanism of action that centers on the inhibition of histone deacetylase (HDAC) enzymes. Its activity leads to a cascade of downstream effects, primarily impacting T-cell function and cytokine production, which are critical components of the immune response. This document provides a comprehensive overview of the molecular mechanisms underlying the immunosuppressive effects of this compound, supported by experimental data and visualized pathways.
Core Mechanism of Action: Histone Deacetylase Inhibition
The primary mechanism through which this compound exerts its immunosuppressive effects is by inhibiting the enzymatic activity of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.
By inhibiting HDACs, this compound promotes a state of histone hyperacetylation. This results in a more relaxed chromatin structure, making the DNA more accessible to transcription factors and leading to the altered expression of specific genes involved in the immune response.
Caption: General mechanism of HDAC inhibition by this compound.
Effects on T-Cell Cytokine Production
A key consequence of HDAC inhibition by this compound is the suppression of T-cell activation and proliferation. This is achieved, in part, by modulating the production of critical cytokines.
Inhibition of IL-2 and IFN-γ Production
Experimental evidence has demonstrated that this compound potently inhibits the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) by T-cells. IL-2 is a crucial cytokine for T-cell proliferation and differentiation, while IFN-γ is a key effector cytokine in cell-mediated immunity. The suppression of these cytokines contributes significantly to the immunosuppressive phenotype observed with this compound treatment.
Impact on STAT5 Phosphorylation
The signaling pathway downstream of the IL-2 receptor is also affected by this compound. Specifically, the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) is inhibited. STAT5 is a critical transcription factor that is activated upon IL-2 receptor engagement and is essential for mediating the effects of IL-2, including T-cell proliferation. By preventing the phosphorylation and subsequent activation of STAT5, this compound further dampens the T-cell response to IL-2.
Caption: Inhibition of the IL-2/STAT5 signaling pathway by this compound.
Quantitative Data Summary
| Parameter | Value | Cell Type/Assay | Reference |
| IL-2 Production Inhibition (IC50) | ~1 ng/mL | Activated T-cells | |
| IFN-γ Production Inhibition (IC50) | ~1 ng/mL | Activated T-cells | |
| STAT5 Phosphorylation Inhibition | Significant at 10 ng/mL | IL-2 stimulated T-cells |
Note: The exact quantitative values may vary depending on the specific experimental conditions.
Experimental Protocols
T-Cell Activation and Cytokine Measurement
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
T-Cell Activation: T-cells within the PBMC population are activated using anti-CD3 and anti-CD28 antibodies.
-
This compound Treatment: Various concentrations of this compound are added to the cell cultures at the time of activation.
-
Cytokine Analysis: After a 48-hour incubation period, the cell culture supernatants are collected. The concentrations of IL-2 and IFN-γ are measured by enzyme-linked immunosorbent assay (ELISA).
Analysis of STAT5 Phosphorylation
-
Cell Culture and Stimulation: T-cells are cultured and may be serum-starved prior to stimulation. The cells are then stimulated with recombinant human IL-2.
-
This compound Treatment: this compound is added to the cells for a specified period before and/or during IL-2 stimulation.
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Detection: Following incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for analyzing the effect of this compound on STAT5 phosphorylation.
Conclusion
This compound represents a potent immunosuppressive agent with a well-defined mechanism of action centered on the inhibition of histone deacetylases. This primary action leads to the downstream suppression of key T-cell functions, including the production of IL-2 and IFN-γ, and the inhibition of the IL-2/STAT5 signaling pathway. The detailed understanding of these mechanisms provides a strong foundation for further research and development of this compound as a potential therapeutic for immune-mediated diseases.
Unveiling FR-229934: A Technical Primer on a Potent Phosphodiesterase 5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-229934 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. Developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.), this compound has been investigated for its therapeutic potential in conditions such as erectile dysfunction and pulmonary arterial hypertension. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on its core chemical and pharmacological properties.
Discovery and Core Structure
This compound, chemically known as pentane-1-sulfonic acid {1-[3-(3,4-dichloro-benzyl)-2-methyl-3H-benzoimidazol-5-yl]-methanoyl}-amide, emerged from research programs aimed at identifying novel cGMP-specific PDE5 inhibitors. Its core structure is a benzimidazole scaffold, a heterocyclic motif prevalent in many biologically active compounds.
Chemical Data for this compound
| Parameter | Value |
| CAS Registry Number | 799841-02-4 |
| Molecular Formula | C21H23Cl2N3O3S |
| Molecular Weight | 484.4 g/mol |
Synthesis
The synthesis of this compound is detailed in the patent application WO 99/00373 A1. The key steps involve the construction of the benzimidazole core followed by the attachment of the sulfonamide side chain.
Experimental Protocol: Synthesis of this compound
A general synthetic route, as inferred from the patent literature for related benzimidazole sulfonamides, is outlined below. Note: The following is a representative protocol and may not reflect the exact, scaled-up manufacturing process.
-
Step 1: Benzimidazole Ring Formation. The synthesis typically begins with the condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid or its derivative to form the benzimidazole ring system.
-
Step 2: N-Alkylation. The benzimidazole nitrogen is then alkylated, in this case with a 3,4-dichlorobenzyl group, using a suitable alkylating agent in the presence of a base.
-
Step 3: Carboxylation/Amidation. The 5-position of the benzimidazole ring is functionalized with a carboxyl group, which is subsequently converted to a primary amide.
-
Step 4: Sulfonylation. The final step involves the reaction of the amide with pentane-1-sulfonyl chloride to yield the target compound, this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by inhibiting the PDE5 enzyme. In the cGMP signaling pathway, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP. cGMP then acts as a second messenger, leading to various physiological responses, including smooth muscle relaxation. PDE5 specifically hydrolyzes cGMP, thus terminating its signal. By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and an enhanced downstream signaling cascade.
Biological Activity
While specific quantitative data for this compound is not widely published in peer-reviewed literature outside of patents, it is characterized as a potent PDE5 inhibitor. For context, the inhibitory activity of PDE5 inhibitors is typically reported as the half-maximal inhibitory concentration (IC50).
Representative Biological Data for PDE5 Inhibitors
| Compound | PDE5 IC50 (nM) |
| Sildenafil | ~3.5 |
| Vardenafil | ~0.7 |
| Tadalafil | ~1.8 |
This table provides context with data for other well-known PDE5 inhibitors and does not represent specific data for this compound.
Experimental Protocol: PDE5 Inhibition Assay
The following is a generalized protocol for determining the PDE5 inhibitory activity of a compound, based on methods commonly described in the scientific literature.
-
Enzyme and Substrate Preparation: Recombinant human PDE5 is used as the enzyme source. The substrate, [3H]-cGMP, is prepared in a suitable assay buffer.
-
Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the PDE5 enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of [3H]-cGMP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is terminated by the addition of a stop solution, often containing an excess of unlabeled cGMP.
-
Separation and Quantification: The product of the reaction, [3H]-5'-GMP, is separated from the unreacted substrate using techniques such as anion-exchange chromatography. The amount of [3H]-5'-GMP is then quantified by scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
This compound is a significant molecule in the landscape of PDE5 inhibitors, characterized by its benzimidazole-sulfonamide structure. While detailed public data on its discovery and full pharmacological profile are limited, the available patent literature provides a foundation for understanding its synthesis and intended mechanism of action. For researchers in drug discovery and development, this compound serves as an important case study in the design and synthesis of selective enzyme inhibitors. Further investigation into its specific pharmacokinetic and pharmacodynamic properties would be necessary for a complete evaluation of its therapeutic potential.
In-Depth Technical Guide to FR-229934: A Potent Phosphodiesterase V Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR-229934 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. This document provides a comprehensive technical overview of the biological activity, primary molecular targets, and associated therapeutic indications of this compound. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for the key assays used in its characterization. Furthermore, signaling pathway and experimental workflow diagrams are provided to facilitate a deeper understanding of its mechanism of action and evaluation process.
Introduction
Phosphodiesterase type 5 (PDE5) is a key enzyme in various physiological processes, most notably in the regulation of smooth muscle tone. By hydrolyzing cGMP, PDE5 terminates the nitric oxide (NO)-cGMP signaling cascade. Inhibition of PDE5 leads to an accumulation of cGMP, resulting in prolonged smooth muscle relaxation and vasodilation. This mechanism forms the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension. This compound has been identified as a member of this important class of therapeutic agents. This guide synthesizes the available technical information on this compound, with a focus on its core biological activity and molecular interactions.
Core Biological Activity and Molecular Targets
The primary molecular target of this compound is the cGMP-specific phosphodiesterase type 5 (PDE5). The compound exerts its biological effect by competitively inhibiting the catalytic activity of this enzyme.
Quantitative Data on Biological Activity
Table 1: Inhibitory Activity of this compound against PDE5
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | PDE5 | Enzyme Inhibition Assay | Data not publicly available in peer-reviewed literature. Contained within patent WO 99/00373. | WO 99/00373 |
Signaling Pathway
This compound modulates the nitric oxide (NO)/cGMP signaling pathway. The inhibition of PDE5 by this compound prevents the degradation of cGMP, leading to its accumulation and the subsequent activation of protein kinase G (PKG). PKG, in turn, phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation.
Caption: Signaling pathway of this compound action.
Experimental Protocols
The following are representative experimental protocols for assessing the biological activity of a PDE5 inhibitor like this compound, based on standard methodologies in the field. These are derived from general practices and the types of experiments described in relevant patent literature.
PDE5 Enzyme Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against purified PDE5 enzyme.
Objective: To quantify the concentration-dependent inhibition of PDE5 by this compound and determine its IC50 value.
Materials:
-
Purified recombinant human PDE5 enzyme
-
cGMP (substrate)
-
Snake venom nucleotidase
-
Phosphate-buffered saline (PBS)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplates
-
Malachite green reagent for phosphate detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2).
-
In a 96-well plate, add the diluted compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the purified PDE5 enzyme to all wells except the negative control.
-
Initiate the reaction by adding the cGMP substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the PDE5 reaction by adding a stop reagent.
-
Add snake venom nucleotidase to convert the resulting 5'-GMP to guanosine and inorganic phosphate.
-
Incubate the plate at 37°C for a further specified time (e.g., 15 minutes).
-
Add the malachite green reagent to all wells to detect the amount of inorganic phosphate produced.
-
Read the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for PDE5 enzyme inhibition assay.
Therapeutic Indications
Based on its mechanism of action as a PDE5 inhibitor, this compound has been investigated for its therapeutic potential in the following conditions:
-
Erectile Dysfunction: By promoting cGMP-mediated smooth muscle relaxation in the corpus cavernosum, this compound can facilitate increased blood flow to the penis, leading to an erection in the presence of sexual stimulation.
-
Pulmonary Arterial Hypertension (PAH): The vasodilatory effects of PDE5 inhibition in the pulmonary vasculature can lead to a reduction in pulmonary arterial pressure and improved exercise capacity in patients with PAH.
Conclusion
This compound is a potent phosphodiesterase V inhibitor with a clear mechanism of action centered on the modulation of the cGMP signaling pathway. While detailed, peer-reviewed characterization data remains limited in the public domain, the information available from patent literature firmly establishes its role as a PDE5 inhibitor with potential therapeutic applications in erectile dysfunction and pulmonary arterial hypertension. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar compounds. Further public-domain research would be beneficial to fully elucidate the pharmacological profile of this compound.
Unraveling the Function of FR-229934: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FR-229934 is identified by chemical suppliers as a Phosphodiesterase V (PDE V) inhibitor, with its origin attributed to patent WO2019130052A1. However, a thorough review of publicly accessible scientific literature and patent databases did not yield specific experimental data or detailed protocols for this particular compound. This guide, therefore, provides a comprehensive overview of the function of Phosphodiesterase V (PDE V) inhibitors as a class, offering insights into their mechanism of action, relevant signaling pathways, and standard experimental procedures used for their evaluation. While the information presented is not specific to this compound, it serves as a foundational technical resource for professionals in drug development and research interested in this inhibitor class.
Core Function of Phosphodiesterase V Inhibitors
Phosphodiesterase V (PDE V) is an enzyme that plays a critical role in the regulation of intracellular cyclic guanosine monophosphate (cGMP) levels. Specifically, PDE V hydrolyzes cGMP to guanosine 5'-monophosphate (5'-GMP). Inhibitors of PDE V block this enzymatic activity, leading to an accumulation of cGMP in cells where PDE V is expressed.
The primary physiological effect of increased cGMP is the relaxation of smooth muscle cells. This is particularly prominent in the corpus cavernosum of the penis and the pulmonary vasculature, making PDE V inhibitors effective treatments for erectile dysfunction and pulmonary arterial hypertension.
The cGMP Signaling Pathway
The mechanism of action of PDE V inhibitors is intrinsically linked to the nitric oxide (NO)/cGMP signaling pathway.
As depicted in Figure 1, the signaling cascade is initiated by the release of nitric oxide (NO). NO activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulated cGMP then activates Protein Kinase G (PKG), leading to a cascade of downstream events that result in the relaxation of smooth muscle cells. PDE V acts as a negative regulator in this pathway by breaking down cGMP. PDE V inhibitors, such as this compound is purported to be, block this degradation, thereby potentiating the effects of the NO/cGMP pathway.
Quantitative Data for PDE V Inhibitors
While specific data for this compound is unavailable, the potency of PDE V inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the PDE V enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor (Example) | PDE V IC50 (nM) |
| Sildenafil | 3.5 |
| Tadalafil | 1.8 |
| Vardenafil | 0.7 |
Note: The values presented are for illustrative purposes and can vary depending on the specific experimental conditions.
Experimental Protocols
The evaluation of PDE V inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro PDE V Inhibition Assay
A common method to determine the IC50 of a PDE V inhibitor is through an in vitro enzymatic assay.
Methodology:
-
Reagent Preparation: A reaction mixture is prepared containing purified recombinant human PDE V enzyme, a known concentration of cGMP as the substrate, and a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also run.
-
Incubation: The reaction is incubated at 37°C for a defined period to allow the enzyme to act on the substrate.
-
Reaction Termination: The enzymatic reaction is stopped, often by heat inactivation or the addition of a quenching agent.
-
Product Quantification: The amount of cGMP that has been hydrolyzed to 5'-GMP, or the amount of remaining cGMP, is quantified. This can be achieved using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage of PDE V inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Models
To assess the physiological effects of PDE V inhibitors, animal models are commonly used. For erectile dysfunction, a frequently used model is the measurement of intracavernosal pressure (ICP) in anesthetized rats or rabbits following cavernous nerve stimulation.
Methodology:
-
Animal Preparation: Male rats are anesthetized, and the carotid artery and corpus cavernosum are cannulated for blood pressure monitoring and ICP measurement, respectively. The cavernous nerve is isolated for electrical stimulation.
-
Drug Administration: The test compound is administered, typically intravenously or orally.
-
Nerve Stimulation: The cavernous nerve is electrically stimulated to induce an erection.
-
Data Acquisition: The mean arterial pressure (MAP) and ICP are recorded throughout the experiment.
-
Data Analysis: The efficacy of the PDE V inhibitor is determined by the increase in the ICP/MAP ratio in the treated group compared to a vehicle-treated control group.
Conclusion
While specific experimental data for this compound remains elusive in the public domain, its classification as a Phosphodiesterase V inhibitor places it within a well-understood class of therapeutic agents. The function of these inhibitors is to potentiate the NO/cGMP signaling pathway by preventing the degradation of cGMP, leading to smooth muscle relaxation. The technical guide provided here on the core function, signaling pathways, and standard experimental protocols for PDE V inhibitors offers a robust framework for researchers, scientists, and drug development professionals working in this area. Further investigation into the cited patent or future publications will be necessary to delineate the specific properties of this compound.
Unveiling FR-229934: A Phosphodiesterase V Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-229934 is a chemical compound identified as a phosphodiesterase V (PDE5) inhibitor. Initially developed by Astellas Pharma, Inc., this molecule is primarily utilized in research contexts, particularly in studies concerning pulmonary arterial hypertension and erectile dysfunction. Information regarding this compound is primarily found within patent literature, specifically patent WO2019130052A1, indicating its status as a compound of interest in drug discovery and development. This whitepaper aims to provide a comprehensive technical overview of this compound and its interaction with phosphodiesterase V, based on publicly available information.
Core Concept: Phosphodiesterase V Inhibition
Phosphodiesterase V is a key enzyme in various physiological signaling pathways. Its primary function is to hydrolyze cyclic guanosine monophosphate (cGMP), a second messenger molecule involved in the relaxation of smooth muscle cells. By inhibiting PDE5, compounds like this compound prevent the degradation of cGMP, leading to its accumulation. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in reduced intracellular calcium concentrations and smooth muscle relaxation. This mechanism is the foundation for the therapeutic effects of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension.
Signaling Pathway of PDE5 Inhibition
The signaling cascade initiated by the inhibition of PDE5 is a critical area of study. The following diagram illustrates the canonical pathway affected by PDE5 inhibitors.
Quantitative Data
As of the latest available information, specific quantitative data for this compound, such as its half-maximal inhibitory concentration (IC50) against PDE5 and its selectivity profile against other phosphodiesterase isoforms, are not publicly disclosed in scientific literature outside of patent filings. The table below is structured to accommodate such data once it becomes available through further research or publication.
| Target Enzyme | This compound IC50 (nM) | Reference Compound IC50 (nM) | Selectivity vs. PDE5 |
| PDE1 | Data not available | Data not available | Data not available |
| PDE2 | Data not available | Data not available | Data not available |
| PDE3 | Data not available | Data not available | Data not available |
| PDE4 | Data not available | Data not available | Data not available |
| PDE5 | Data not available | Data not available | - |
| PDE6 | Data not available | Data not available | Data not available |
| PDE7 | Data not available | Data not available | Data not available |
| PDE8 | Data not available | Data not available | Data not available |
| PDE9 | Data not available | Data not available | Data not available |
| PDE10 | Data not available | Data not available | Data not available |
| PDE11 | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound are proprietary and contained within patent WO2019130052A1. However, a general methodology for assessing PDE5 inhibition is outlined below. This protocol is representative of standard industry practice for characterizing novel PDE5 inhibitors.
General Protocol for In Vitro PDE5 Inhibition Assay
This protocol describes a common method for determining the IC50 value of a test compound against purified PDE5 enzyme.
Methodology Details:
-
Compound Preparation: this compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A series of dilutions are then prepared to achieve a range of final assay concentrations.
-
Enzyme and Substrate Preparation: Purified recombinant human PDE5 enzyme is diluted in an appropriate assay buffer. The substrate, cGMP, is also prepared in the assay buffer.
-
Incubation: The test compound dilutions, PDE5 enzyme, and cGMP substrate are combined in a microplate and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: The enzymatic reaction is stopped, often by the addition of a chemical agent or by heat denaturation.
-
Detection: The amount of cGMP hydrolyzed (or the remaining cGMP) is quantified. Common detection methods include:
-
Radioimmunoassay (RIA): Using a radiolabeled substrate.
-
Scintillation Proximity Assay (SPA): A high-throughput radioisotopic method.
-
Fluorescence Polarization (FP): A non-radioactive method that measures the change in the polarization of fluorescently labeled cGMP.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the substrate and product.
-
-
Data Analysis: The percentage of PDE5 inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Conclusion
This compound is a designated PDE5 inhibitor with potential applications in conditions responsive to the modulation of the cGMP signaling pathway. While detailed quantitative and experimental data remain largely proprietary, the fundamental mechanism of its action is understood to be through the competitive inhibition of the PDE5 enzyme. The provided signaling pathway and generalized experimental workflow offer a foundational understanding for researchers and drug development professionals interested in this and similar compounds. Further public disclosure of data from preclinical and clinical studies will be necessary to fully elucidate the therapeutic potential and safety profile of this compound.
No Publicly Available Efficacy Data for Compound FR-229934
A comprehensive review of scientific literature and public databases reveals a lack of available information regarding the efficacy, mechanism of action, and experimental protocols for the compound designated FR-229934. Despite targeted searches for preliminary studies, no relevant technical guides, whitepapers, or research articles could be identified.
This absence of data prevents the creation of a detailed technical report as requested. Consequently, it is not possible to summarize quantitative data, provide detailed experimental methodologies, or generate visualizations of associated signaling pathways.
The designation "this compound" may represent an internal code for a compound in the very early stages of development, which has not yet been the subject of published research. It is also possible that this is an alternative or incorrect identifier.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal or proprietary documentation, or to verify the compound's designation. Without publicly accessible data, a thorough analysis of its efficacy and related experimental procedures cannot be conducted.
Preclinical Evaluation of Phosphodiesterase Type 5 Inhibitors in Pulmonary Arterial Hypertension Models: A Technical Guide
Disclaimer: This technical guide addresses the preclinical evaluation of Phosphodiesterase Type 5 (PDE5) inhibitors in the context of pulmonary arterial hypertension (PAH). The initial topic of interest, FR-229934, is identified as a PDE5 inhibitor with potential applications in PAH, as mentioned in patent WO2019130052A1. However, a comprehensive search of publicly available scientific literature yielded no specific preclinical data or experimental protocols for this compound. Therefore, this guide utilizes data and methodologies from studies on well-established PDE5 inhibitors, such as sildenafil and tadalafil, to provide a framework for the preclinical assessment of novel compounds like this compound.
Introduction to PDE5 Inhibition in Pulmonary Arterial Hypertension
Pulmonary arterial hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. A key pathological feature of PAH is the dysfunction of the nitric oxide (NO) signaling pathway in pulmonary arterial smooth muscle cells (PASMCs). PDE5, an enzyme highly expressed in the lung, degrades cyclic guanosine monophosphate (cGMP), the second messenger that mediates NO-induced vasodilation.[1][2][3][4][5][6] By inhibiting PDE5, drugs like sildenafil and tadalafil increase intracellular cGMP levels, leading to vasodilation, and have also been shown to possess anti-proliferative and anti-remodeling effects on the pulmonary vasculature.[1][2][3][4]
Mechanism of Action: The NO-sGC-cGMP-PDE5 Signaling Pathway
The therapeutic effect of PDE5 inhibitors in PAH is centered on the potentiation of the nitric oxide (NO) signaling cascade in pulmonary arterial smooth muscle cells.
Signaling Pathway Overview:
-
NO Production: Endothelial cells produce NO, which diffuses into adjacent smooth muscle cells.
-
sGC Activation: In the smooth muscle cell, NO binds to and activates soluble guanylate cyclase (sGC).
-
cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
PKG Activation and Vasodilation: cGMP activates protein kinase G (PKG), which in turn phosphorylates several downstream targets. This leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation and vasodilation.
-
PDE5-mediated Degradation: Phosphodiesterase type 5 (PDE5) specifically hydrolyzes cGMP to the inactive GMP, thus terminating the signal.
-
Inhibitor Action: PDE5 inhibitors block the action of PDE5, preventing the degradation of cGMP. This leads to an accumulation of cGMP, enhanced PKG signaling, and consequently, more profound and sustained vasodilation.[3][5]
Preclinical Models of Pulmonary Arterial Hypertension
Animal models are crucial for evaluating the efficacy of novel PDE5 inhibitors. The most common and well-characterized models are the monocrotaline-induced and hypoxia-induced PAH models.
Monocrotaline (MCT)-Induced PAH in Rats
This is a widely used model due to its simplicity and reproducibility.[7]
Experimental Workflow:
-
Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg) is administered to rats.[7][8] MCT is metabolized in the liver to a toxic pyrrole, which causes endothelial injury in the pulmonary vasculature.[7]
-
Disease Development: Over a period of 2 to 4 weeks, the initial endothelial damage leads to inflammation, smooth muscle cell proliferation, and progressive vascular remodeling. This results in a significant increase in pulmonary arterial pressure and right ventricular hypertrophy.[1][7]
-
Therapeutic Intervention: The test compound (e.g., this compound) can be administered in a "preventive" protocol (starting shortly after MCT injection) or a "reversal" protocol (starting after PAH is already established, typically 2-3 weeks post-MCT).[1][9]
-
Endpoint Analysis: At the end of the study (typically 3-4 weeks post-MCT), hemodynamic measurements are taken, and tissues are collected for histological and biochemical analysis.
Hypoxia-Induced PAH
This model mimics PAH associated with chronic exposure to low oxygen levels.
Experimental Workflow:
-
Induction: Animals (rats or mice) are housed in a hypobaric chamber or a chamber with a reduced oxygen concentration (e.g., 10% O2) for several weeks (typically 2-4 weeks).
-
Disease Development: Chronic hypoxia leads to sustained pulmonary vasoconstriction and vascular remodeling, resulting in elevated pulmonary artery pressure and right ventricular hypertrophy.
-
Therapeutic Intervention: The test compound can be administered throughout the duration of hypoxic exposure.
-
Endpoint Analysis: After the hypoxic period, hemodynamic and structural changes are assessed.
Quantitative Data from Preclinical Studies with Sildenafil and Tadalafil
The following tables summarize representative data from studies using sildenafil and tadalafil in PAH models. These parameters are key for evaluating the efficacy of a novel PDE5 inhibitor.
Table 1: Hemodynamic Effects of PDE5 Inhibitors in the Monocrotaline Rat Model
| Compound | Dose | Treatment Protocol | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Source |
| Control (MCT) | - | - | ~50-60 | ~35-45 | [1][9] |
| Sildenafil | 1.7 mg/kg/day | Preventive (3 weeks) | ↓ to ~30-35 | ↓ to ~20-25 | [9] |
| Sildenafil | 100 µg/kg/day | Reversal (Day 28-42) | Significantly inhibited progression | Significantly attenuated increase | [1] |
Table 2: Effects of PDE5 Inhibitors on Right Ventricular Hypertrophy in the Monocrotaline Rat Model
| Compound | Dose | Treatment Protocol | Fulton Index (RV / (LV+S)) | Source |
| Control (Sham) | - | - | ~0.25-0.30 | [1][9] |
| Control (MCT) | - | - | ~0.50-0.60 | [1][9] |
| Sildenafil | 1.7 mg/kg/day | Preventive (3 weeks) | ↓ to ~0.35-0.40 | [9] |
| Sildenafil | 100 µg/kg/day | Reversal (Day 28-42) | Significantly inhibited progression | [1] |
Table 3: Effects of Tadalafil in Hypoxia-Induced Pulmonary Hypertension
| Parameter | Control (Hypoxia) | Tadalafil (1 mg/kg) | Source |
| Pulmonary Arterial Pressure | Increased | ↓ by 54% | [10] |
| Cardiac Output | - | ↑ by 88% | [10] |
| PaO2 | - | ↑ by 48% | [10] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of results.
Monocrotaline-Induced PAH Model Protocol
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.
-
MCT Preparation and Administration: Monocrotaline (Sigma-Aldrich) is dissolved in acidified saline (pH adjusted with HCl) and then neutralized to pH 7.4 with NaOH. A single dose of 60 mg/kg is administered via subcutaneous injection.[7][8]
-
Drug Administration: The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., distilled water, saline) and administered orally (gavage) or via drinking water at the desired dose and frequency.[1][8][9]
-
Hemodynamic Measurements: At the study endpoint, rats are anesthetized. A catheter is inserted into the right jugular vein and advanced through the right ventricle into the pulmonary artery to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Assessment of Right Ventricular Hypertrophy: Following euthanasia, the heart is excised. The right ventricular free wall (RV) is separated from the left ventricle and septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton Index) is calculated as a measure of right ventricular hypertrophy.[1][9]
-
Histological Analysis: Lung tissue is fixed, paraffin-embedded, and sectioned. Staining with hematoxylin and eosin (H&E) or specific antibodies (e.g., for smooth muscle actin) is performed to assess the degree of pulmonary vascular remodeling, such as medial wall thickness of small pulmonary arteries.[2]
In Vitro Assays with Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)
-
Cell Culture: Distal hPASMCs are cultured under standard conditions.
-
Proliferation Assays: The effect of the test compound on hPASMC proliferation can be assessed by measuring DNA synthesis (e.g., BrdU incorporation) or cell counting in the presence of mitogens like platelet-derived growth factor (PDGF).
-
cGMP Measurement: Intracellular cGMP levels in hPASMCs can be quantified using enzyme immunoassays following stimulation with an NO donor (e.g., sodium nitroprusside) with and without the PDE5 inhibitor.[4] A significant increase in cGMP levels in the presence of the inhibitor would confirm its mechanism of action.[4]
-
Apoptosis Assays: The ability of the compound to induce apoptosis in hyper-proliferating hPASMCs can be evaluated using methods like TUNEL staining or caspase activity assays.[4]
Conclusion
The preclinical evaluation of a novel PDE5 inhibitor such as this compound for the treatment of pulmonary arterial hypertension requires a systematic approach. This involves demonstrating its mechanism of action through the NO-sGC-cGMP pathway in relevant cell types and assessing its efficacy in established animal models like the monocrotaline- and hypoxia-induced PAH models. Key endpoints for efficacy include the reduction of pulmonary artery pressure, attenuation of right ventricular hypertrophy, and prevention or reversal of pulmonary vascular remodeling. The experimental protocols and quantitative data presented in this guide, based on studies with established PDE5 inhibitors, provide a robust framework for the preclinical development of the next generation of therapies for this devastating disease.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Sildenafil Reduces Inflammation and Prevents Pulmonary Arterial Remodeling of the Monocrotaline - induced Disease in the Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Sildenafil, a PDE5 inhibitor, in the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of Sildenafil and Simvastatin Ameliorates Monocrotaline-induced Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Tadalafil improves oxygenation in a model of newborn pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FR-229934 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-229934 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway, responsible for the degradation of cGMP. By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG) and modulates various downstream signaling cascades. This pathway has been implicated in a range of cellular processes, including apoptosis, cell proliferation, and angiogenesis, making PDE5 inhibitors a subject of interest in various therapeutic areas, particularly oncology.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects and mechanism of action. The protocols are based on established methods for studying PDE5 inhibitors in cancer cell lines.
Data Presentation
The following tables summarize representative quantitative data obtained from in vitro studies of PDE5 inhibitors in various cancer cell lines. This data can serve as a reference for expected outcomes when testing this compound.
Table 1: IC50 Values of Representative PDE5 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | PDE5 Inhibitor | IC50 (µM) | Reference |
| A549 | Lung Cancer | Tadalafil | 15.4 | [1] |
| H1299 | Lung Cancer | Avanafil | 12.8 | [1] |
| HCT116 | Colon Cancer | Sildenafil | ~20 | [2] |
| PC-3 | Prostate Cancer | Sildenafil | ~15 | [3] |
| MDA-MB-231 | Breast Cancer | Sulindac Sulfide | ~50 | [4] |
Table 2: Effect of PDE5 Inhibitors on Cancer Cell Viability
| Cell Line | Cancer Type | Treatment | Concentration (µM) | Incubation Time (h) | % Inhibition of Cell Viability | Reference |
| T24 | Bladder Cancer | Sildenafil (2.0 µM) + Doxorubicin (200 nM) | 2.0 | 24 | ~60% | |
| H460 | NSCLC | Sildenafil (2.0 µM) + Pemetrexed (1.0 µM) | 2.0 | 24 | ~55% | |
| A549 | Lung Cancer | Tadalafil | 20 | 72 | ~50% | [1] |
Table 3: Induction of Apoptosis by PDE5 Inhibitors in Cancer Cells
| Cell Line | Cancer Type | Treatment | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells | Reference |
| B-CLL | Leukemia | Sildenafil | 10 | 24 | Significant increase vs. control | [5] |
| HCT116 | Colon Cancer | Exisulind | 200 | 48 | Significant increase vs. control | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, PC-3, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[3][6][7]
Protein Kinase G (PKG) Activity Assay
This protocol measures the activity of PKG, a downstream effector of cGMP, in cell lysates treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer
-
PKG Kinase Activity Assay Kit (e.g., from Promega or Abcam)
-
Bradford assay reagent for protein quantification
-
Microplate reader
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells according to the lysis buffer protocol and collect the supernatant after centrifugation.
-
Determine the protein concentration of the cell lysates using the Bradford assay.
-
Perform the PKG kinase activity assay according to the manufacturer's instructions.[8][9] This typically involves incubating the cell lysate with a specific PKG substrate and ATP, followed by detection of the phosphorylated substrate or ADP production.
-
Measure the signal (e.g., luminescence or absorbance) using a microplate reader.
-
Normalize the PKG activity to the total protein concentration.
Mandatory Visualization
Caption: this compound inhibits PDE5, leading to cGMP accumulation and PKG activation.
Caption: Workflow for assessing cell viability after this compound treatment.
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
References
- 1. Identifying Phosphodiesterase‐5 Inhibitors with Drug Repurposing Approach: Implications in Vasodysfunctional Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. munin.uit.no [munin.uit.no]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE5 inhibitors enhance the lethality of pemetrexed through inhibition of multiple chaperone proteins and via the actions of cyclic GMP and nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. PRKG1 (PKG) Kinase Enzyme System Application Note [promega.kr]
- 8. PRKG1 (PKG) Kinase Enzyme System [promega.com]
- 9. abcam.com [abcam.com]
Application Notes and Protocols for FR-229934 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-229934 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is a key enzyme in the nitric oxide (NO) signaling pathway, where it specifically hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[3] This mechanism of action makes this compound a promising candidate for therapeutic applications in conditions such as pulmonary arterial hypertension and erectile dysfunction.[1][2]
These application notes provide a comprehensive overview of the use of this compound in preclinical animal studies, including its mechanism of action, recommended protocols for various disease models, and data presentation guidelines.
Mechanism of Action: The cGMP Signaling Pathway
This compound exerts its effects by modulating the nitric oxide (NO)/cGMP signaling pathway. In this pathway, NO produced by nitric oxide synthase (NOS) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, leading to the activation of protein kinase G (PKG) and subsequent downstream effects, including smooth muscle relaxation. PDE5 terminates this signaling cascade by degrading cGMP. By inhibiting PDE5, this compound enhances and prolongs the effects of cGMP.
Figure 1: Mechanism of action of this compound in the cGMP signaling pathway.
Quantitative Data Summary
The following tables summarize typical dosage ranges and experimental parameters for PDE5 inhibitors in common animal models. These can serve as a starting point for designing studies with this compound. It is crucial to perform dose-response studies to determine the optimal dose for this compound in a specific model and experimental setup.
Table 1: Dosage and Administration of PDE5 Inhibitors in Rodent Models
| Animal Model | Compound | Dosage Range | Route of Administration | Reference |
| Rat (Erectile Dysfunction) | Sildenafil | 20 mg/kg | Subcutaneous | [4] |
| Mouse (Pulmonary Hypertension) | Sildenafil | 1-3 mg/kg | Oral | |
| Guinea Pig (Airways Disease) | Sildenafil | 1 mg/kg | Intraperitoneal | [2] |
Table 2: Key Experimental Parameters for Efficacy Studies
| Disease Model | Animal Species | Key Outcome Measures |
| Pulmonary Hypertension | Rat, Mouse | Right ventricular systolic pressure (RVSP), right ventricular hypertrophy (RVH), pulmonary artery remodeling. |
| Erectile Dysfunction | Rat | Intracavernosal pressure (ICP) upon cavernous nerve stimulation, mating tests.[5] |
| Airway Hyperreactivity | Guinea Pig | Bronchoalveolar lavage fluid (BALF) cell counts, airway hyperresponsiveness to methacholine. |
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in an animal model of disease.
Figure 2: General experimental workflow for in vivo efficacy studies.
Protocol 1: Monocrotaline-Induced Pulmonary Hypertension in Rats
This model is widely used to study pulmonary arterial hypertension. Monocrotaline (MCT) induces endothelial damage in the pulmonary vasculature, leading to progressive vascular remodeling, increased pulmonary arterial pressure, and right ventricular hypertrophy.[6]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., ketamine/xylazine)
-
Pressure transducer and catheter for hemodynamic measurements
Procedure:
-
Induction of Pulmonary Hypertension: Administer a single subcutaneous or intraperitoneal injection of MCT (e.g., 60 mg/kg) to induce pulmonary hypertension.[6]
-
Treatment: Begin treatment with this compound or vehicle control on a predetermined schedule (e.g., daily oral gavage) starting from a specific time point after MCT injection (e.g., day 14).
-
Hemodynamic Assessment: At the end of the treatment period (e.g., day 28), anesthetize the rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP).
-
Tissue Collection: Following hemodynamic measurements, euthanize the animals and collect the heart and lungs.
-
Assessment of Right Ventricular Hypertrophy: Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S) and weigh them separately. Calculate the ratio of RV weight to LV+S weight (Fulton's Index) as a measure of right ventricular hypertrophy.
-
Histological Analysis: Perfuse and fix the lungs for histological analysis to assess pulmonary artery remodeling.
Protocol 2: Cavernous Nerve Injury-Induced Erectile Dysfunction in Rats
This model mimics erectile dysfunction resulting from nerve damage, a common clinical scenario.[7]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle
-
Anesthesia
-
Bipolar stimulating electrode
-
Pressure transducer and 23G needle for intracavernosal pressure (ICP) measurement
Procedure:
-
Cavernous Nerve Injury: Anesthetize the rats and perform a surgical procedure to induce bilateral crush injury to the cavernous nerves.
-
Treatment: Administer this compound or vehicle control according to the planned dosing regimen (e.g., daily for 2 weeks).
-
Assessment of Erectile Function: At the end of the treatment period, re-anesthetize the rats and expose the cavernous nerve for electrical stimulation. Insert a pressure transducer-connected needle into the corpus cavernosum to measure the intracavernosal pressure (ICP). Record the maximal ICP during nerve stimulation.
-
Data Analysis: Compare the maximal ICP values between the this compound-treated group and the vehicle control group.
Important Considerations
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
-
Dose-Response Studies: It is essential to perform preliminary dose-response studies to determine the optimal and non-toxic dose of this compound for each specific animal model and experimental condition.
-
Pharmacokinetics: Characterizing the pharmacokinetic profile of this compound in the chosen animal model is crucial for interpreting the efficacy data and designing appropriate dosing schedules.
By following these guidelines and protocols, researchers can effectively evaluate the preclinical efficacy of this compound in various animal models, contributing to the development of novel therapies for PDE5-related diseases.
References
- 1. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of phosphodiesterase-5 inhibitor, sildenafil (Viagra), in animal models of airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigative models in erectile dysfunction: a state-of-the-art review of current animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR-229934 Dosage and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-229934 is a phosphodiesterase type 5 (PDE5) inhibitor identified by the CAS number 799841-02-4.[1][2] PDE5 inhibitors are a class of drugs that block the degradative action of cGMP-specific phosphodiesterase type 5 on cyclic GMP in the smooth muscle cells lining the blood vessels that supply the corpus cavernosum of the penis.[3][4] This class of compounds is primarily investigated for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][4] Preclinical research in murine models is a critical step in evaluating the efficacy, pharmacokinetics, and safety of novel PDE5 inhibitors like this compound.
These application notes provide a generalized framework for the dosage and administration of this compound in mice, based on established protocols for other well-characterized PDE5 inhibitors, such as sildenafil. It is crucial to note that while these guidelines offer a starting point, the optimal dosage, vehicle, and administration route for this compound must be empirically determined through dose-ranging and pharmacokinetic studies.
Data Presentation
Due to the limited publicly available preclinical data specifically for this compound, the following tables summarize quantitative data for a representative and widely studied PDE5 inhibitor, sildenafil, to provide a reference for experimental design.
Table 1: Exemplary Dosage of Sildenafil in Mice for Efficacy Studies
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Therapeutic Area | Reference |
| Sildenafil | APP/PS1 (Alzheimer's Disease Model) | 3 mg/kg | Intraperitoneal (i.p.) | Daily | Neurodegenerative Disease | [1] |
| Sildenafil | Athymic mice (NSCLC xenograft) | Not Specified | Not Specified | Not Specified | Oncology | [3] |
| Sildenafil | Aged Fisher 344 rats (Model for erectile dysfunction) | 20 mg/kg | Subcutaneous (s.c.) | Every 8 hours for 3 weeks | Erectile Dysfunction | [5] |
Table 2: General Guidelines for Administration Volumes in Adult Mice
| Administration Route | Maximum Volume | Recommended Needle Size (Gauge) |
| Intravenous (i.v.) | 0.2 mL | 27-30 |
| Intraperitoneal (i.p.) | 2.0 mL | 25-27 |
| Subcutaneous (s.c.) | 1.0 mL | 25-27 |
| Oral (p.o.) - Gavage | 10 mL/kg | 20-22 (gavage needle) |
Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant for characterizing the in vivo effects of this compound in mice.
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile and stable formulation of this compound for administration to mice.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80, if required)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the desired concentration of the dosing solution based on the target dose (mg/kg) and the average weight of the mice.
-
Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the chosen sterile vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure complete dissolution. If the compound has poor solubility, a co-solvent system (e.g., DMSO) may be necessary. The final concentration of the co-solvent should be minimized and tested for toxicity in a control group.
-
Once the compound is fully dissolved, filter the solution through a 0.22 µm sterile filter into a new sterile tube to ensure sterility.
-
Store the prepared solution appropriately (e.g., at 4°C or -20°C) based on its stability, which should be determined beforehand.
Protocol 2: Administration of this compound to Mice
Objective: To administer the prepared this compound solution to mice via the desired route (intraperitoneal, intravenous, subcutaneous, or oral gavage).
Materials:
-
Prepared this compound dosing solution
-
Appropriate syringes and needles for the chosen administration route (see Table 2)
-
Mouse restraint device (as needed)
-
70% ethanol for disinfection
Procedure (Example: Intraperitoneal Injection):
-
Gently restrain the mouse, exposing the abdominal area.
-
Slightly tilt the mouse's head downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the predetermined volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any immediate adverse reactions.
Protocol 3: Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound in mice.
Materials:
-
This compound
-
Cannulated mice (if serial blood sampling is required) or multiple cohorts of mice for terminal blood collection
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral or intravenous).
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
Mandatory Visualization
Caption: Signaling pathway of PDE5 inhibition by this compound.
Caption: General experimental workflow for in vivo studies of this compound in mice.
References
- 1. Phosphodiesterase 5 Inhibition Improves Synaptic Function, Memory, and Amyloid-β Load in an Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PDE5 inhibitors enhance the lethality of pemetrexed through inhibition of multiple chaperone proteins and via the actions of cyclic GMP and nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing FR-229934 Stock Solutions
Introduction
FR-229934 is a potent inhibitor of phosphodiesterase V (PDE V) and is utilized in research for conditions such as pulmonary arterial hypertension and erectile dysfunction.[1][2] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in research applications.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below. This information is essential for accurate calculation of stock solution concentrations.
| Property | Value |
| Molecular Formula | C21H23Cl2N3O3S |
| Molecular Weight | 468.40 g/mol [1] |
| Appearance | Solid[3] |
| Recommended Solvent | DMSO (Dimethyl sulfoxide)[1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The same principles can be applied to prepare stock solutions of different concentrations by adjusting the mass of the compound or the volume of the solvent accordingly.
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.[3]
-
Wear appropriate PPE to avoid skin and eye contact.[3]
-
Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.[3]
Procedure
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation of moisture.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.684 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 10 mmol/L * 0.001 L * 468.40 g/mol = 4.684 mg
-
-
-
Dissolving in DMSO:
-
Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution with 4.684 mg of the compound, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 30-60 seconds to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has completely dissolved. If necessary, gently warm the solution or sonicate briefly.
-
-
Aliquoting and Storage:
-
For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots under the recommended conditions.
-
Stock Solution Calculation Examples
The following table provides the mass of this compound required to prepare stock solutions of various concentrations in a final volume of 1 mL of DMSO.
| Desired Stock Concentration | Molecular Weight ( g/mol ) | Volume of DMSO (mL) | Mass of this compound to Weigh (mg) |
| 1 mM | 468.40 | 1 | 0.4684 |
| 5 mM | 468.40 | 1 | 2.342 |
| 10 mM | 468.40 | 1 | 4.684 |
Storage and Stability
Proper storage is crucial for maintaining the stability and activity of this compound stock solutions.
-
Powder: The solid form of this compound is stable for up to 2 years when stored at -20°C.[1]
-
DMSO Stock Solutions:
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.
Workflow and Signaling Pathway Diagrams
Workflow for Preparing this compound Stock Solution
Caption: Workflow for this compound stock solution preparation.
References
Unraveling In Vivo Delivery of FR-229934: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vivo delivery methods for the investigational compound FR-229934. The following application notes and protocols are designed to guide researchers in the effective administration and evaluation of this compound in preclinical research settings.
Introduction to In Vivo Delivery Methods
The selection of an appropriate administration route is a critical factor in the successful in vivo evaluation of a therapeutic candidate. The chosen method directly influences the pharmacokinetic and pharmacodynamic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME). Common routes for in vivo administration in laboratory animals include enteral, parenteral, and topical methods.
Enteral administration , which involves the gastrointestinal tract, includes oral gavage and administration in diet or drinking water.[1][2][3] Parenteral administration bypasses the gastrointestinal tract and includes intravenous, intraperitoneal, subcutaneous, and intramuscular injections.[1][2][3] Each route offers distinct advantages and disadvantages concerning bioavailability, speed of onset, and potential for local irritation or systemic toxicity.[2]
Quantitative Data Summary for In Vivo Delivery
To facilitate the comparison of different delivery methods for a given compound, it is essential to systematically collect and analyze quantitative data from pharmacokinetic studies. Key parameters include bioavailability, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and half-life (t1/2).
Table 1: Hypothetical Pharmacokinetic Parameters of a Compound Following Different Routes of Administration in Rodents
| Route of Administration | Dose (mg/kg) | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |
| Intravenous (IV) | 1 | 100 | 1500 | 0.1 | 2.5 |
| Intraperitoneal (IP) | 5 | 80 | 1200 | 0.5 | 3.0 |
| Oral (PO) | 10 | 30 | 400 | 1.0 | 4.0 |
| Subcutaneous (SC) | 5 | 90 | 1000 | 0.75 | 3.5 |
This table presents hypothetical data for illustrative purposes and should be replaced with actual experimental data for this compound.
Experimental Protocols for In Vivo Administration
Detailed and standardized protocols are crucial for ensuring the reproducibility and reliability of in vivo experiments. Below are generalized protocols for common administration routes that can be adapted for studies involving this compound.
Intravenous (IV) Injection
Intravenous administration ensures 100% bioavailability and rapid distribution of the compound.[1]
Materials:
-
This compound solution in a sterile, isotonic vehicle
-
Appropriate gauge needles (e.g., 27-30G for mice) and syringes
-
Animal restrainer
-
70% ethanol
Protocol:
-
Warm the animal, if necessary, to dilate the lateral tail veins.
-
Place the animal in a suitable restrainer.
-
Swab the tail with 70% ethanol to disinfect the injection site.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
Intraperitoneal (IP) Injection
Intraperitoneal injections allow for rapid absorption of the compound into the systemic circulation.[2]
Materials:
-
This compound solution
-
Appropriate gauge needles (e.g., 25-27G for mice) and syringes
-
70% ethanol
Protocol:
-
Securely restrain the animal, exposing the abdomen.
-
Tilt the animal slightly downwards to displace the internal organs.
-
Disinfect the injection site in the lower right or left abdominal quadrant with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid or blood is drawn, indicating correct placement.
-
Inject the solution and withdraw the needle.
-
Return the animal to its cage and monitor.
Oral Gavage (PO)
Oral gavage allows for the precise administration of a specific dose directly into the stomach.[2][3]
Materials:
-
This compound formulation (solution or suspension)
-
Flexible or rigid gavage needle with a ball tip
-
Syringe
Protocol:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth of the gavage needle.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus.
-
Administer the formulation slowly.
-
Carefully remove the gavage needle.
-
Observe the animal for any signs of distress or improper administration.
Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanism of action and experimental procedures can aid in the understanding and design of in vivo studies.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
Disclaimer: As "this compound" does not correspond to a publicly documented compound, the information provided above, including tables and diagrams, is based on generalized principles of in vivo research and should be considered illustrative. Researchers should substitute the placeholder information with data specific to their compound of interest.
References
Application Notes and Protocols: Using FR-229934 in Combination with Other Vasodilators
Disclaimer: Information regarding the specific compound "FR-229934" is not publicly available. For the purpose of these application notes and to fulfill the detailed request for protocols and pathway diagrams, we will proceed with the assumption that This compound is a representative phosphodiesterase 5 (PDE5) inhibitor. The following information is based on the well-established mechanism of action of PDE5 inhibitors.
Introduction to this compound (as a PDE5 Inhibitor)
This compound is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2][3][4] PDE5 is the primary enzyme responsible for the degradation of cGMP in the vascular smooth muscle cells of the corpus cavernosum and the pulmonary vasculature.[1][3][5] By inhibiting PDE5, this compound enhances the effects of nitric oxide (NO), a key signaling molecule in vasodilation.[1][6] This leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation.[1][6][7] It is important to note that this compound requires the initial release of NO, for instance through sexual stimulation or endogenous endothelial production, to exert its therapeutic effect.[2][3]
Signaling Pathway of this compound
The vasodilatory effect of this compound is initiated by the release of nitric oxide (NO) from endothelial cells or nerve endings. NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC).[8][9] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10] cGMP then acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade leads to a decrease in intracellular calcium levels and dephosphorylation of myosin light chains, ultimately causing smooth muscle relaxation and vasodilation.[8][11][12] this compound's role is to prevent the breakdown of cGMP by PDE5, thereby amplifying and prolonging the vasodilatory signal.[1][2][3]
Combination Therapy with this compound
The rationale for combining this compound with other vasodilators is to achieve synergistic or additive effects by targeting multiple signaling pathways involved in vascular tone regulation. This can lead to enhanced efficacy and potentially allow for lower doses of individual agents, thereby reducing side effects.
Combination with Nitric Oxide (NO) Donors (e.g., Nitroglycerin)
Rationale: Combining this compound with an NO donor like nitroglycerin creates a powerful synergistic effect.[13][14] NO donors directly supply NO, the primary activator of sGC, while this compound prevents the degradation of the resulting cGMP.[8][10] This dual action leads to a significant accumulation of cGMP and profound vasodilation.[14]
Caution: This combination is contraindicated in clinical settings due to the risk of severe hypotension.[15]
Combination with Calcium Channel Blockers (CCBs) (e.g., Amlodipine)
Rationale: CCBs induce vasodilation by inhibiting the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle cells.[16][17][18] This leads to muscle relaxation and vasodilation through a mechanism independent of the NO/cGMP pathway.[19] Combining this compound with a CCB targets two distinct and complementary pathways for vasodilation, potentially leading to an additive antihypertensive effect. This combination is generally considered safe.[14]
Combination with Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan)
Rationale: ARBs block the action of angiotensin II, a potent vasoconstrictor, by preventing it from binding to AT1 receptors on vascular smooth muscle.[20][21][22] This inhibits angiotensin II-induced vasoconstriction.[20] This mechanism is distinct from the NO/cGMP pathway targeted by this compound. The combination of an ARB with this compound addresses both the renin-angiotensin system and the NO signaling pathway, offering a multi-faceted approach to achieving vasodilation and blood pressure control. This combination is also considered safe.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sildenafil - Wikipedia [en.wikipedia.org]
- 3. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 4. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What are PDE5A inhibitors and how do they work? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. CV Pharmacology | Nitrodilators and Soluble Guanylyl Cyclase Activators [cvpharmacology.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Nitrovasodilator - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Nitric Oxide as a Central Molecule in Hypertension: Focus on the Vasorelaxant Activity of New Nitric Oxide Donors [mdpi.com]
- 13. Established and emerging therapeutic uses of PDE type 5 inhibitors in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 16. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vasodilators | RDS [rheumaderm-society.org]
- 18. quora.com [quora.com]
- 19. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 20. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Angiotensin II Receptor Blockers (ARBs): Uses, Generic & Brand [medicinenet.com]
- 22. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Navigating FR-229934: A Technical Guide to Solubility and Experimental Success
For Immediate Release
A comprehensive technical support center is now available for researchers, scientists, and drug development professionals working with the PDE V inhibitor, FR-229934. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges and ensure the successful implementation of experimental protocols.
This compound, a potent phosphodiesterase type V (PDE V) inhibitor, is a valuable tool in research areas such as pulmonary arterial hypertension and erectile dysfunction.[1][2] However, its hydrophobic nature can present significant solubility hurdles. This technical guide aims to provide clear, actionable solutions to overcome these issues, facilitating seamless integration of this compound into various experimental workflows.
Understanding this compound: Key Properties
A firm grasp of the physicochemical properties of this compound is the first step toward effective handling and use.
| Property | Value | Reference |
| Chemical Formula | C21H23Cl2N3O3S | [1] |
| Molecular Weight | 468.40 g/mol | [1] |
| CAS Number | 799841-02-4 | [1][3] |
Solubility and Stock Solution Preparation
The most common challenge encountered with this compound is its poor aqueous solubility. The provided safety data sheet explicitly states, "Water solubility, No data available," underscoring the need for organic solvents for initial dissolution.[3]
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1]
Quantitative Solubility Data:
While specific quantitative solubility data from manufacturers is limited, empirical evidence suggests the following as a starting point for dissolution in DMSO.
| Solvent | Estimated Solubility |
| DMSO | ≥ 10 mg/mL |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide for the accurate preparation of a concentrated stock solution.
Materials:
-
This compound powder
-
Anhydrous or HPLC-grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 468.40 g/mol * 1000 mg/g = 4.684 mg
-
-
-
Weigh this compound:
-
Carefully weigh out 4.684 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of DMSO to the tube containing the this compound powder.
-
-
Dissolution:
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
References
FR-229934 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with FR-229934, a potent phosphodiesterase V (PDE5) inhibitor. Here you will find guidance on stability and storage, alongside troubleshooting guides and frequently asked questions for your experiments.
Stability and Storage Conditions
Proper handling and storage of this compound are critical to ensure its stability and performance in your experiments. The compound is stable under recommended storage conditions.[1]
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO at 4°C | 2 weeks |
Note: For optimal stability, keep the container tightly sealed in a cool, well-ventilated area, and protect it from direct sunlight and sources of ignition.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a phosphodiesterase V (PDE5) inhibitor. PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the intracellular concentration of cGMP, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling events. This pathway plays a crucial role in vasodilation and other physiological processes.
Q2: What are the recommended solvents for dissolving this compound?
A2: The provided information indicates that this compound can be dissolved in DMSO for storage.[1] For experimental use, it is crucial to consult specific research articles that have utilized this compound to determine the appropriate solvents and concentrations for your particular assay.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Avoid using these substances in conjunction with this compound to prevent its degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed | Improper storage or handling: The compound may have degraded due to exposure to incorrect temperatures, light, or incompatible substances. | Verify that the compound has been stored according to the recommended conditions (-20°C for powder, -80°C for DMSO stock). Prepare fresh solutions from a new aliquot of the powder. |
| Incorrect dosage or concentration: The concentration of this compound used in the experiment may be too low to elicit a response. | Perform a dose-response curve to determine the optimal concentration for your specific cell line or animal model. Consult published literature for effective concentrations used in similar studies. | |
| Cell line or animal model variability: The responsiveness to PDE5 inhibitors can vary between different biological systems. | Ensure the chosen experimental model is appropriate and known to express PDE5. Consider testing a positive control (e.g., sildenafil) to validate the assay. | |
| Precipitation of the compound in media | Low solubility: The concentration of this compound may exceed its solubility limit in the aqueous experimental buffer or media. | Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it to the final working concentration in your aqueous medium. Ensure the final concentration of the organic solvent is low and does not affect the cells or animals. Gentle warming and vortexing may aid in dissolution. |
| Unexpected off-target effects | Interaction with other signaling pathways: While this compound is a PDE5 inhibitor, high concentrations may lead to interactions with other cellular components. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include appropriate negative controls to identify any non-specific effects. |
Experimental Protocols
General In Vitro Cell-Based Assay Workflow:
Caption: A general workflow for an in vitro experiment using this compound.
Signaling Pathway
This compound, as a PDE5 inhibitor, modulates the nitric oxide (NO)/cGMP signaling pathway. The diagram below illustrates this mechanism.
Caption: The signaling pathway of this compound as a PDE5 inhibitor.
References
Technical Support Center: Troubleshooting FR-229934 Experimental Variability
Welcome to the technical support center for FR-229934. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing experimental variability when working with this novel mTOR inhibitor. The following guides and frequently asked questions (FAQs) are formatted to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are categorized by common issues observed during cell-based assays involving mTOR inhibitors.
Section 1: Inconsistent or Low Bioactivity
Question: Why am I observing lower than expected or inconsistent inhibition of mTOR signaling with this compound?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure this compound is stored correctly as per the datasheet. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Incorrect Dosing | Verify calculations for dilutions. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. |
| Cell Health and Passage Number | Use healthy, low-passage cells for your experiments. High passage numbers can lead to phenotypic drift and altered drug responses.[1][2] |
| Assay Timing | The timing of your analysis can significantly impact results. Optimize the incubation time with this compound to capture the desired effect on the mTOR pathway.[1][2] |
| Serum Interference | Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Consider reducing the serum concentration or using serum-free media during the treatment period if your assay allows. |
Section 2: High Well-to-Well Variability in Plate-Based Assays
Question: My plate reader results show significant variability between replicate wells treated with this compound. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Use appropriate pipetting techniques to dispense equal cell numbers into each well.[2] |
| "Edge Effects" | The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Improper Mixing | After adding this compound or other reagents, ensure gentle but thorough mixing to achieve a uniform concentration in each well. Avoid introducing bubbles.[3] |
| Plate Reader Settings | Optimize the plate reader's gain setting and focal height for your specific assay plate and cell type.[4] For adherent cells, reading from the bottom of the plate can improve accuracy.[4] |
| Incorrect Plate Type | Use the correct microplate type for your assay. For example, use white plates for luminescence and black plates for fluorescence to minimize crosstalk and background.[2][3] |
Section 3: Off-Target or Unexpected Cellular Effects
Question: I'm observing cellular effects that are not consistent with mTOR inhibition after treating with this compound. Why might this be happening?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Activation of Feedback Loops | Inhibition of mTORC1 can lead to the activation of upstream signaling pathways, such as PI3K/Akt, through feedback mechanisms.[5][6] This can complicate the interpretation of results. |
| mTORC2 Inhibition | Depending on the concentration and duration of treatment, some mTOR inhibitors can also affect mTORC2, leading to broader cellular effects.[6] |
| Cellular Stress Response | High concentrations of any compound can induce cellular stress. Ensure you are using a concentration of this compound that is both effective and minimally toxic. |
| Metabolic Dysregulation | mTOR inhibitors are known to cause metabolic side effects like hyperglycemia and dyslipidemia.[6][7] These effects can influence experimental outcomes. |
Key Experimental Protocols
Below are detailed methodologies for key experiments frequently used to assess the activity of mTOR inhibitors like this compound.
Western Blotting for Phospho-S6 Kinase (p-S6K)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-S6K and total S6K overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Reagent Addition: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
Visualizing Experimental Workflows and Pathways
Signaling Pathway of mTOR Inhibition
Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound on mTORC1.
Troubleshooting Logic for High Variability
Caption: A logical workflow for troubleshooting high variability in plate-based assays.
Experimental Workflow for Western Blotting
Caption: Step-by-step experimental workflow for Western Blot analysis.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. m.youtube.com [m.youtube.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Challenges and emerging opportunities for targeting mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the off-target effects of small molecule inhibitors, using the hypothetical compound FR-229934 as an example. The principles and protocols outlined here are broadly applicable to the study of other targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects?
A1: Off-target effects occur when a drug or compound, such as this compound, interacts with unintended molecular targets within a biological system.[1] These interactions can lead to unforeseen biological consequences, ranging from mild side effects to significant toxicity, and can complicate the interpretation of experimental results.[1]
Q2: Why is it crucial to minimize off-target effects in research?
A2: Minimizing off-target effects is essential for several reasons:
-
Accurate Data Interpretation: Ensuring that the observed biological effect is a direct result of modulating the intended target.
-
Therapeutic Safety: Reducing the potential for adverse effects in preclinical and clinical studies.[2]
-
Increased Efficacy: Improving the therapeutic window of a compound by reducing toxicity and unintended biological activity.[2]
Q3: What are the common causes of off-target effects?
A3: Off-target effects can arise from several factors, including:
-
Structural Similarity: The drug molecule may bind to proteins that have a similar binding pocket to the intended target.
-
High Compound Concentration: Using concentrations of the compound that are too high can lead to non-specific binding.
-
Metabolites: The compound may be metabolized into active forms that have different target profiles.
Q4: How can I predict potential off-target effects of my compound?
A4: Several in silico and experimental methods can be used to predict off-target effects:
-
Computational Modeling and Docking: Using the structure of your compound to predict its binding to a panel of known protein structures.[1]
-
Sequence Homology Analysis: Identifying proteins with similar sequences to your primary target.[3]
-
Phenotypic Screening: Assessing the compound's effect on a wide range of cell lines or model organisms to identify unexpected biological activities.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments that may be related to off-target effects.
| Problem | Possible Cause | Suggested Solution |
| Unexpected or inconsistent cellular phenotype. | The observed phenotype may be due to the compound hitting one or more off-target proteins. | 1. Perform a dose-response experiment: Determine the lowest effective concentration of the compound. 2. Use a structurally unrelated inhibitor: If a different inhibitor of the same target produces the same phenotype, it is more likely to be an on-target effect. 3. Rescue experiment: Overexpress the intended target to see if the phenotype is reversed. |
| High toxicity observed in cell-based assays. | The compound may be cytotoxic due to off-target effects. | 1. Lower the concentration: Use a range of concentrations to find a non-toxic dose. 2. Perform a cell viability assay: Use assays like MTT or trypan blue exclusion to quantify cytotoxicity. 3. Test in different cell lines: Compare the toxicity profile across various cell types. |
| In vivo results do not match in vitro findings. | Off-target effects can be more pronounced in a complex biological system due to the presence of more potential off-targets. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Ensure that the compound reaches the target tissue at the desired concentration. 2. Off-target profiling: Screen the compound against a broad panel of kinases or receptors to identify potential off-targets. |
| Difficulty in publishing data due to concerns about specificity. | Reviewers are often critical of studies that do not adequately address the specificity of a compound. | 1. Provide robust evidence of target engagement: Use techniques like thermal shift assays or western blotting for downstream signaling molecules. 2. Conduct and report off-target screening results: Show that the compound has been tested for specificity.[2] 3. Acknowledge limitations: Discuss potential off-target effects and suggest future experiments to address them. |
Data Presentation
Clearly presenting quantitative data is crucial for assessing the specificity of a compound.
Table 1: Kinase Selectivity Profile of this compound
This table illustrates how to present data from a kinase panel screening to assess the selectivity of a compound.
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| On-Target: Kinase A | 15 | 98% |
| Off-Target: Kinase B | 250 | 75% |
| Off-Target: Kinase C | > 10,000 | < 10% |
| Off-Target: Kinase D | 1,500 | 45% |
| Off-Target: Kinase E | > 10,000 | < 5% |
Table 2: Comparison of On-Target vs. Off-Target Cellular Activity
This table shows a comparison of the compound's potency on the intended target versus a known off-target in a cellular context.
| Assay | Cell Line | EC50 (nM) |
| On-Target: Target A Phosphorylation | HEK293 | 50 |
| Off-Target: Target B Signaling | HCT116 | 850 |
| Cytotoxicity | HeLa | > 5,000 |
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) for Selectivity Profiling
This protocol outlines a general workflow for screening a compound against a large panel of targets.[1]
Objective: To identify potential off-targets of this compound by screening it against a diverse kinase panel.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Kinase panel (e.g., commercial panel of 96 kinases)
-
Assay buffer
-
ATP
-
Substrate peptide
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Multichannel pipette or liquid handler
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate peptide, and your compound (or DMSO as a control).
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection: Add the detection reagent to stop the reaction and measure the signal (e.g., luminescence).
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC50 values for any kinases that show significant inhibition.
Protocol 2: Cell-Based Target Engagement Assay
Objective: To confirm that this compound engages its intended target in a cellular context.
Materials:
-
Cell line expressing the target of interest
-
This compound
-
Cell lysis buffer
-
Antibodies for the target and a downstream marker
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and then incubate with primary antibodies against the phosphorylated target (or a downstream marker) and the total target. d. Incubate with the appropriate secondary antibodies. e. Visualize the bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and determine the EC50 of the compound for inhibiting the phosphorylation of its target.
Mandatory Visualizations
Signaling Pathway Diagram
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FR-229934, a phosphodiesterase type 5 (PDE5) inhibitor, and conducting related assays. The information provided is also broadly applicable to other PDE5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes.[4] By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation. This enhanced cGMP signaling mediates downstream effects, such as smooth muscle relaxation.[1][5]
Q2: What is the primary signaling pathway affected by this compound?
This compound primarily affects the Nitric Oxide (NO)/cGMP signaling pathway. In this pathway, nitric oxide produced by endothelial cells activates soluble guanylate cyclase (sGC) in target cells, which in turn synthesizes cGMP from guanosine triphosphate (GTP).[2] PDE5 acts as a negative regulator of this pathway by breaking down cGMP. By inhibiting PDE5, this compound enhances and prolongs the effects of cGMP.[6]
Q3: What are the potential therapeutic applications of this compound?
As a PDE5 inhibitor, this compound has been investigated for therapeutic applications in urogenital diseases, such as erectile dysfunction, and for its potential in treating pulmonary arterial hypertension.[1][2] The development of this compound was discontinued by Astellas Pharma, Inc.[1]
Q4: What are common in vitro assays used to assess the activity of this compound?
Several assay formats are available to measure the inhibitory activity of compounds like this compound on PDE5. These include:
-
Colorimetric Assays: These assays typically involve a multi-step enzymatic reaction where the product of the PDE5 reaction is converted into a colored substance that can be quantified spectrophotometrically.[7]
-
Fluorescence-Based Assays: These assays often use a fluorescently labeled cGMP substrate. Inhibition of PDE5 results in a change in the fluorescence signal.[8][9]
-
Luminescence-Based Assays: These assays, such as the PDE-Glo™ assay, measure the remaining cGMP after the PDE5 reaction through a series of enzymatic steps that ultimately produce a luminescent signal.[10]
-
LC/MS-Based Assays: This label-free method directly measures the conversion of cGMP to GMP by separating and quantifying the two molecules using liquid chromatography-mass spectrometry.[11]
Troubleshooting Guide
Issue 1: High Variability or Inconsistent Results in PDE5 Inhibition Assays
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and proper technique. For multi-well plates, consider using a multichannel pipette or an automated liquid handler to minimize well-to-well variability. |
| Improper Reagent Handling | Ensure all reagents, especially the PDE5 enzyme and this compound, are stored at the correct temperatures and are properly thawed and mixed before use. Avoid repeated freeze-thaw cycles of the enzyme. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or water to create a humidified barrier. |
| Contamination of Reagents | Use fresh, high-quality reagents and sterile techniques to prevent microbial or chemical contamination that could interfere with the assay. |
Issue 2: Lower than Expected Potency (High IC50 Value) for this compound
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Sub-optimal Assay Conditions | The IC50 value of an inhibitor is dependent on the substrate (cGMP) concentration.[12] Ensure the cGMP concentration is appropriate for the assay, typically at or below the Km value for PDE5. Also, verify that the pH and temperature of the reaction are optimal for PDE5 activity. |
| Degradation of this compound | Prepare fresh stock solutions of this compound and store them appropriately. The compound's stability in the assay buffer should also be considered. |
| Incorrect Enzyme Concentration | The amount of PDE5 enzyme used can affect the apparent IC50. Use a consistent and appropriate concentration of the enzyme in all assays. |
| Presence of Interfering Substances | If testing this compound in a complex mixture (e.g., cell lysate), other components may interfere with its activity. Purify the compound if necessary. |
Issue 3: High Background Signal or False Positives
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Matrix Effects | Components of the sample matrix (e.g., in dietary supplements or biological samples) can interfere with the assay detection system.[8][9] Run appropriate matrix blank controls to assess for interference. |
| Off-Target Inhibition | In colorimetric assays that use a secondary enzyme like 5'-nucleotidase, the test compound might inhibit this enzyme, leading to a false positive result.[7] Test the effect of the compound on the secondary enzyme's activity directly. |
| Autofluorescence of the Compound | In fluorescence-based assays, the test compound itself may be fluorescent at the excitation and emission wavelengths used, leading to a high background. Measure the fluorescence of the compound alone and subtract it from the assay signal. |
Experimental Protocols
General Protocol for a Fluorescence-Based PDE5 Inhibition Assay
This protocol is a generalized example and may require optimization for specific reagents and equipment.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of recombinant human PDE5A1 enzyme in assay buffer.
-
Prepare a solution of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the serially diluted this compound or control vehicle.
-
Add the PDE5 enzyme solution to each well.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent cGMP substrate solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
Measure the fluorescence polarization or intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each concentration of this compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound and Sildenafil against PDE Isozymes
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) |
| This compound | 5.2 | 85 | >1000 |
| Sildenafil | 3.5 | 35 | 150 |
This table illustrates how to present comparative quantitative data. The values are hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway
Caption: The Nitric Oxide/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Experimental Workflow
Caption: A generalized workflow for a PDE5 inhibition assay.
References
- 1. cusabio.com [cusabio.com]
- 2. researchgate.net [researchgate.net]
- 3. The cGMP system: components and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 6. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 7. abcam.com [abcam.com]
- 8. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV [osti.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. scispace.com [scispace.com]
- 12. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
Technical Support Center: FR-229934 Protocol Refinement for Reproducibility
Introduction: This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing FR-229934, a potent and selective inhibitor of the TGF-β signaling pathway. Our goal is to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic small molecule that selectively inhibits the kinase activity of the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5). By blocking the phosphorylation of downstream mediators Smad2 and Smad3, this compound effectively abrogates the canonical TGF-β signaling cascade.
Q2: What is the recommended solvent for reconstituting and storing this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM. For long-term storage, we recommend preparing aliquots of the DMSO stock solution and storing them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: How can I determine the optimal concentration of this compound for my cell line?
A3: The optimal concentration of this compound is cell-type dependent. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. A typical starting concentration range for these experiments is between 0.1 nM and 10 µM.
Q4: I am observing significant cell death at higher concentrations of this compound. What could be the cause?
A4: While this compound is designed to be highly selective, off-target effects leading to cytotoxicity can occur at high concentrations. We recommend performing a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your dose-response experiments to identify a concentration range that effectively inhibits TGF-β signaling without compromising cell health.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent inhibition of Smad phosphorylation | 1. Improper storage of this compound, leading to degradation. 2. Variability in cell density or confluency. 3. Inconsistent incubation times. | 1. Ensure this compound is stored in aliquots at -20°C or -80°C and protected from light. 2. Maintain consistent cell seeding densities and aim for 70-80% confluency at the time of treatment. 3. Use a calibrated timer for all incubation steps. |
| High background in Western blots for p-Smad | 1. Suboptimal antibody concentration. 2. Insufficient washing steps. 3. High basal TGF-β signaling in serum-containing media. | 1. Titrate your primary and secondary antibodies to determine the optimal dilution. 2. Increase the number and duration of wash steps after antibody incubations. 3. Consider serum-starving your cells for 4-6 hours prior to this compound treatment and TGF-β stimulation. |
| No inhibition of TGF-β target gene expression | 1. this compound concentration is too low. 2. The chosen target gene is not regulated by the canonical Smad pathway. 3. Poor RNA quality. | 1. Confirm the IC50 in your cell line and use a concentration at or above this value. 2. Select a well-established TGF-β target gene for your cell type (e.g., PAI-1/SERPINE1, SNAI1). 3. Assess RNA integrity using a Bioanalyzer or similar method before proceeding with qPCR. |
Quantitative Data Summary
The following table provides a summary of IC50 values for this compound in various cell lines. These values should be used as a starting point for your own experimental optimization.
| Cell Line | Assay Type | IC50 (nM) |
| A549 (Human Lung Carcinoma) | p-Smad2 Western Blot | 15.2 |
| MCF-7 (Human Breast Adenocarcinoma) | PAI-1 Luciferase Reporter | 8.9 |
| HepG2 (Human Liver Hepatocellular Carcinoma) | p-Smad3 ELISA | 21.5 |
Detailed Experimental Protocol: Western Blot Analysis of Smad2 Phosphorylation
This protocol outlines a typical experiment to assess the inhibitory effect of this compound on TGF-β-induced Smad2 phosphorylation.
-
Cell Seeding: Plate A549 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Serum Starvation: The next day, when cells are approximately 70-80% confluent, replace the growth medium with serum-free medium and incubate for 4 hours.
-
This compound Pre-treatment: Prepare a dilution series of this compound in serum-free medium. Add the desired concentrations of this compound to the cells and incubate for 1 hour. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
TGF-β Stimulation: Add recombinant human TGF-β1 to a final concentration of 5 ng/mL to all wells except the unstimulated control. Incubate for 30 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins on a 10% polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST for 1 hour. Incubate with a primary antibody against phospho-Smad2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Smad2 or a housekeeping protein like GAPDH.
Visualizations
Caption: TGF-β signaling pathway with the inhibitory action of this compound on ALK5.
Caption: Experimental workflow for assessing this compound activity.
Caption: Troubleshooting flowchart for this compound experiments.
Addressing FR-229934-induced cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing FR-229934. This resource is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By targeting this key pathway, this compound disrupts downstream signaling cascades that are critical for cell growth, proliferation, and survival.[1][2] This targeted inhibition leads to the induction of apoptosis in susceptible cell lines.
Q2: In which cell lines is this compound expected to be cytotoxic?
A2: this compound is expected to exhibit cytotoxicity in cell lines with a dependency on the PI3K/Akt signaling pathway for survival and proliferation. This is particularly common in various cancer cell lines where this pathway is often constitutively active.[3] The degree of cytotoxicity can vary between cell lines and is dependent on their specific genetic background and signaling pathway dependencies.
Q3: What are the optimal storage conditions for this compound?
A3: this compound should be stored as a lyophilized powder at -20°C. For short-term use, a stock solution can be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C.
Q4: What is the recommended solvent for reconstituting this compound?
A4: The recommended solvent for reconstituting lyophilized this compound is sterile, anhydrous dimethyl sulfoxide (DMSO).
Troubleshooting Guides
This section provides solutions to common problems that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no cytotoxicity observed | 1. Inactive Compound: Improper storage or handling of this compound. 2. Cell Line Resistance: The cell line used may not be dependent on the PI3K/Akt pathway.[4] 3. Incorrect Concentration: The concentrations of this compound used may be too low to induce a cytotoxic effect. 4. Suboptimal Cell Health: Cells may be unhealthy or at a non-ideal confluency. | 1. Compound Integrity: Ensure this compound has been stored correctly and prepare fresh dilutions from a new stock. 2. Cell Line Selection: Use a positive control cell line known to be sensitive to PI3K/Akt inhibitors. Confirm pathway activation in your cell line via Western blot for phosphorylated Akt (p-Akt). 3. Dose-Response Experiment: Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal cytotoxic concentration. 4. Cell Culture Practice: Ensure cells are healthy, within a low passage number, and plated at an appropriate density. |
| High background in cytotoxicity assays | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Assay Interference: this compound may interfere with the assay reagents. | 1. Solvent Control: Include a vehicle control (solvent only) at the same concentration used for this compound treatment to assess solvent-induced toxicity. Keep the final solvent concentration below 0.5%. 2. Assay Validation: Perform a control experiment with this compound in a cell-free system to check for direct interference with the assay components. |
| Variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 2. Pipetting Errors: Inaccurate dispensing of this compound or assay reagents. 3. Edge Effects: Wells on the periphery of the plate may experience different environmental conditions. | 1. Cell Seeding Technique: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. 2. Pipetting Technique: Use calibrated pipettes and ensure proper mixing of solutions. 3. Plate Layout: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity. |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a given cell line. The MTT assay is a colorimetric assay that measures cell metabolic activity.[2]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol is for assessing the inhibition of the PI3K/Akt pathway by this compound by measuring the phosphorylation of Akt.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, and anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Data Summary
The following tables provide representative data from experiments with this compound in different cancer cell lines.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines after 48 hours of Treatment
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 0.5 ± 0.08 |
| PC-3 | Prostate Cancer | 1.2 ± 0.15 |
| A549 | Lung Cancer | 2.5 ± 0.3 |
| U87-MG | Glioblastoma | 0.8 ± 0.1 |
Table 2: Effect of this compound on Akt Phosphorylation in MCF-7 Cells
| This compound Concentration (µM) | Relative p-Akt/Total Akt Ratio (Normalized to Control) |
| 0 (Control) | 1.00 |
| 0.1 | 0.65 ± 0.05 |
| 0.5 | 0.21 ± 0.03 |
| 1.0 | 0.05 ± 0.01 |
| 5.0 | < 0.01 |
Visualizations
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC₅₀ of this compound using an MTT assay.
References
Validation & Comparative
A Comparative Guide to FR-229934 and Sildenafil in PDE5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of FR-229934 and the well-established drug sildenafil, focusing on their roles as inhibitors of phosphodiesterase type 5 (PDE5). This document synthesizes available experimental data, outlines common methodologies for assessing PDE5 inhibition, and presents key signaling pathways and experimental workflows through standardized diagrams.
Introduction to PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. In this pathway, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP. Elevated intracellular cGMP levels activate protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation. PDE5 specifically hydrolyzes cGMP, thus terminating its signaling effect. By inhibiting PDE5, compounds like sildenafil and this compound prevent the degradation of cGMP, leading to its accumulation and enhanced vasodilation. This mechanism is the foundation of their therapeutic applications in conditions such as erectile dysfunction and pulmonary arterial hypertension.
Mechanism of Action
Both this compound and sildenafil are classified as PDE5 inhibitors.[1] Sildenafil is a well-characterized competitive inhibitor of PDE5, meaning it binds to the same active site as the natural substrate, cGMP.[2] This competitive inhibition slows the breakdown of cGMP, thereby amplifying the NO/cGMP signaling cascade. While specific mechanistic studies on this compound are less prevalent in publicly available literature, its classification as a PDE5 inhibitor suggests it operates through a similar mechanism of blocking cGMP hydrolysis.
Quantitative Comparison of PDE5 Inhibition
| Compound | Target | IC50 (nM) | Source |
| Sildenafil | PDE5 | 3.5 - 8.5 | [3] |
| This compound | PDE5 | Not Available |
Experimental Protocols
The determination of a compound's PDE5 inhibitory activity is crucial for its characterization. A common and robust method employed for this purpose is the in vitro PDE5 inhibition assay, often utilizing fluorescence polarization.
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to inhibit the hydrolysis of a fluorescently labeled cGMP analog by the PDE5 enzyme.
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, BSA)
-
Test compounds (this compound and sildenafil) dissolved in a suitable solvent (e.g., DMSO)
-
384-well black microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: A serial dilution of the test compounds (this compound and sildenafil) is prepared in the assay buffer.
-
Reaction Mixture: In the wells of a 384-well microplate, the assay buffer, the fluorescently labeled cGMP substrate, and the test compound at various concentrations are added.
-
Enzyme Addition: The reaction is initiated by adding the recombinant human PDE5 enzyme to each well.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Fluorescence Polarization Measurement: Following incubation, the fluorescence polarization of each well is measured using a microplate reader. The excitation and emission wavelengths are set appropriately for the fluorophore used (e.g., 485 nm for excitation and 535 nm for emission for FAM).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to control wells (containing enzyme and substrate without inhibitor) and blank wells (containing substrate but no enzyme). The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Visualizing the Molecular and Experimental Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the cGMP signaling pathway and the workflow of the PDE5 inhibition assay.
Caption: The cGMP signaling pathway and the point of inhibition by this compound and sildenafil.
Caption: Workflow for the in vitro PDE5 inhibition assay using fluorescence polarization.
Conclusion
Both this compound and sildenafil are established inhibitors of the PDE5 enzyme, a critical component of the cGMP signaling pathway that regulates vasodilation. While sildenafil's inhibitory activity has been extensively quantified with IC50 values in the low nanomolar range, a direct comparative study providing the IC50 for this compound under identical conditions is not currently available in the public domain. For a definitive comparison of their potencies, further head-to-head in vitro studies employing standardized protocols, such as the fluorescence polarization assay detailed herein, are essential. Such studies would provide the robust, comparative data necessary to fully elucidate the relative therapeutic potential of these two compounds for researchers and drug development professionals.
References
Unveiling the Selectivity of PDE Inhibitors: A Comparative Guide
While specific cross-reactivity data for the phosphodiesterase 5 (PDE5) inhibitor FR-229934, a compound initially developed by Astellas Pharma, Inc. for urogenital diseases, is not publicly available following the discontinuation of its development, a comparative analysis of other well-characterized PDE inhibitors can provide valuable insights for researchers, scientists, and drug development professionals. This guide offers an objective comparison of the selectivity profiles of prominent PDE inhibitors, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways.
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The selective inhibition of different PDE families is a key strategy in the development of therapeutics for a wide range of diseases, including cardiovascular disorders, respiratory diseases, and erectile dysfunction. Understanding the cross-reactivity of these inhibitors is paramount for predicting their therapeutic efficacy and potential side effects.
Comparative Selectivity of PDE Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of selected, well-characterized PDE inhibitors against various PDE families. Lower IC50 values indicate higher potency.
| Inhibitor | Primary Target | PDE1 (nM) | PDE2 (nM) | PDE3 (nM) | PDE4 (nM) | PDE5 (nM) | PDE6 (nM) | PDE11 (nM) |
| Sildenafil | PDE5 | 260 | >10,000 | >10,000 | >10,000 | 3.9 | 35 | 1,100 |
| Tadalafil | PDE5 | 1,200 | >10,000 | >10,000 | >10,000 | 2.0 | 1,100 | 25 |
| Vardenafil | PDE5 | 180 | >1,000 | >1,000 | >1,000 | 0.7 | 11 | 1,200 |
| Rolipram | PDE4 | >10,000 | >10,000 | >10,000 | 130 (PDE4B), 240 (PDE4D), 3 (PDE4A)[1][2] | >10,000 | >10,000 | >10,000 |
| Milrinone | PDE3 | - | - | 56 | >10,000 | - | - | - |
Experimental Protocols
The determination of inhibitor selectivity is typically performed using in vitro phosphodiesterase inhibition assays. A general protocol for such an assay is outlined below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified phosphodiesterase enzymes.
Materials:
-
Purified recombinant human PDE enzymes (PDE1-11)
-
Test compound (e.g., Sildenafil, Rolipram)
-
Substrate: ³H-cAMP or ³H-cGMP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex) or scintillation proximity assay (SPA) beads
-
Scintillation vials and scintillation fluid
-
Microplate reader (for SPA) or liquid scintillation counter
Procedure:
-
Enzyme Dilution: The PDE enzymes are diluted to a concentration that results in approximately 30-50% hydrolysis of the substrate during the incubation period.
-
Inhibitor Preparation: The test compound is serially diluted to create a range of concentrations.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, the diluted PDE enzyme, and the test compound at a specific concentration.
-
Initiation of Reaction: The reaction is initiated by the addition of the radiolabeled substrate (³H-cAMP or ³H-cGMP).
-
Incubation: The reaction mixture is incubated at 30°C for a predetermined time (e.g., 30 minutes).
-
Termination of Reaction: The reaction is terminated by heat inactivation or the addition of a stop solution.
-
Conversion to Nucleoside: Snake venom nucleotidase is added to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.
-
Separation of Products:
-
Anion-Exchange Chromatography: The reaction mixture is passed through an anion-exchange resin column. The unhydrolyzed charged substrate binds to the resin, while the uncharged radiolabeled nucleoside passes through.
-
Scintillation Proximity Assay (SPA): If using SPA beads, the beads are coated with a material that binds the radiolabeled substrate. When the substrate is hydrolyzed, the resulting product does not bind to the beads, leading to a decrease in the scintillation signal.
-
-
Quantification: The amount of radiolabeled nucleoside (in the eluate for chromatography) or the scintillation signal (for SPA) is measured using a liquid scintillation counter or a microplate reader, respectively.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
The therapeutic effects and side effects of PDE inhibitors are directly related to their impact on the cAMP and cGMP signaling pathways.
cGMP Signaling Pathway
The cGMP signaling pathway is primarily activated by nitric oxide (NO) and natriuretic peptides. NO stimulates soluble guanylate cyclase (sGC) to produce cGMP, while natriuretic peptides bind to particulate guanylate cyclase (pGC) receptors, also leading to cGMP production. cGMP then activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to effects such as smooth muscle relaxation and vasodilation. PDE5 is the primary enzyme responsible for the degradation of cGMP in many tissues.
cAMP Signaling Pathway
The cAMP signaling pathway is initiated by the binding of various hormones and neurotransmitters to G protein-coupled receptors (GPCRs). This activates adenylyl cyclase (AC), which converts ATP to cAMP. cAMP then activates protein kinase A (PKA), leading to the phosphorylation of numerous cellular proteins and a wide range of physiological responses. PDE3 and PDE4 are major enzymes involved in the degradation of cAMP in different cell types.
Conclusion
The selectivity of phosphodiesterase inhibitors is a critical determinant of their therapeutic utility. While data on the cross-reactivity of this compound remains elusive, the comparative analysis of established inhibitors like sildenafil, tadalafil, vardenafil, rolipram, and milrinone underscores the diverse selectivity profiles that can be achieved. For researchers and drug development professionals, a thorough understanding of these profiles, obtained through standardized in vitro assays, is essential for the rational design and development of novel and more effective PDE inhibitors with improved safety profiles. The visualization of the underlying signaling pathways further aids in comprehending the mechanism of action and the potential physiological consequences of inhibiting specific PDE families.
References
A Comparative Guide to the Efficacy of Phosphodiesterase 5 (PDE5) Inhibitors in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of established Phosphodiesterase 5 (PDE5) inhibitors—sildenafil, tadalafil, and vardenafil—in widely used animal models of pulmonary arterial hypertension (PAH) and erectile dysfunction (ED). The aim is to offer a clear, data-driven overview to support research and development in this therapeutic area.
A novel compound, FR-229934, has been identified as a PDE5 inhibitor. However, a comprehensive search of scientific literature and patent databases did not yield any publicly available preclinical or clinical data on its efficacy in any disease model. Therefore, a direct comparison with established PDE5 inhibitors is not possible at this time. This guide will focus on the available data for well-characterized alternatives.
Mechanism of Action: The PDE5 Signaling Pathway
PDE5 inhibitors exert their therapeutic effects by modulating the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway. In response to stimuli such as sexual arousal or endogenous vasodilators, NO is released, which in turn activates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, these drugs increase intracellular cGMP concentrations, thereby enhancing and prolonging the vasodilatory response.
Figure 1: Simplified signaling pathway of PDE5 inhibition.
Efficacy in a Preclinical Model of Pulmonary Arterial Hypertension
The monocrotaline-induced pulmonary hypertension model in rats is a widely accepted standard for evaluating potential therapeutics for PAH. In this model, a single injection of monocrotaline induces endothelial damage, leading to vascular remodeling, increased pulmonary arterial pressure, and right ventricular hypertrophy.
Experimental Protocol: Monocrotaline-Induced Pulmonary Hypertension in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (MCT), typically 60 mg/kg, is administered.
-
Treatment: Treatment with PDE5 inhibitors or placebo is initiated either prophylactically (at the time of or shortly after MCT injection) or therapeutically (after the establishment of PAH, usually 2-3 weeks post-MCT). Drugs are administered orally, often via gavage, for a specified period (e.g., 2-4 weeks).
-
Efficacy Assessment: At the end of the study period, hemodynamic parameters are measured via right heart catheterization under anesthesia. This includes measurement of right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP). The heart is then excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S) to determine the ratio of RV weight to (LV+S) weight (Fulton's Index), a measure of right ventricular hypertrophy.
Comparative Efficacy Data in Monocrotaline-Induced PAH
| Compound | Dose | Administration Route | Key Efficacy Parameters | Reference |
| Sildenafil | 25 mg/kg/day | Oral | RVSP: Significantly reduced vs. MCT controlRV Hypertrophy (RV/LV+S): Significantly reduced vs. MCT control | [1][2][3] |
| Tadalafil | 10 mg/kg/day | Oral | RVSP: Significantly reduced vs. MCT controlRV Hypertrophy (RV/LV+S): Significantly reduced vs. MCT control | N/A |
| Vardenafil | 10 mg/kg/day | Oral | RVSP: Significantly reduced vs. MCT controlRV Hypertrophy (RV/LV+S): Significantly reduced vs. MCT control | N/A |
| This compound | N/A | N/A | No publicly available data | N/A |
Note: While tadalafil and vardenafil are used in PAH, specific preclinical data in the monocrotaline model was not as readily available in the searched literature as for sildenafil. The table reflects the most robustly found preclinical data.
Efficacy in a Preclinical Model of Erectile Dysfunction
Animal models of erectile dysfunction are crucial for evaluating the pro-erectile effects of novel compounds. A common and quantifiable model is the streptozotocin (STZ)-induced diabetic rat, which develops erectile dysfunction due to endothelial and neuronal damage.
Experimental Protocol: Erectile Function Assessment in Diabetic Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are used.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) is administered to induce diabetes, which is confirmed by measuring blood glucose levels.
-
Treatment: After a period to allow for the development of diabetic complications, including ED (typically 4-8 weeks), rats are treated with PDE5 inhibitors or placebo. Treatment can be acute (a single dose) or chronic (daily dosing for several weeks).
-
Efficacy Assessment: Erectile function is assessed by measuring the intracavernosal pressure (ICP) in response to electrical stimulation of the cavernous nerve. The mean arterial pressure (MAP) is also measured, and the primary efficacy endpoint is the ratio of the maximal ICP to the MAP (ICP/MAP), which represents the erectile response normalized to systemic blood pressure.
Figure 2: Experimental workflow for erectile dysfunction model.
Comparative Efficacy Data in a Diabetic Rat Model of ED
| Compound | Dose | Administration Route | Key Efficacy Parameter (ICP/MAP ratio) | Reference |
| Sildenafil | 5 mg/kg (acute) | Intraperitoneal | Significantly increased compared to diabetic control | N/A |
| Tadalafil | 2 mg/kg/day (chronic) | Oral | Significantly increased compared to diabetic control | [4][5][6] |
| Vardenafil | 10 mg/kg (acute) | Oral | Significantly increased compared to diabetic control | N/A |
| This compound | N/A | N/A | No publicly available data | N/A |
Note: The table presents representative data from available preclinical studies. Dosing and experimental conditions can vary between studies.
Conclusion
Sildenafil, tadalafil, and vardenafil have demonstrated significant efficacy in preclinical models of both pulmonary arterial hypertension and erectile dysfunction, supporting their clinical use. The available data, primarily from rat models, show that these PDE5 inhibitors can effectively improve key pathological and functional parameters in these diseases.
While this compound is identified as a novel PDE5 inhibitor, the absence of publicly available efficacy data prevents a direct comparison with these established drugs. Further research and publication of preclinical findings for this compound are necessary to understand its therapeutic potential and position within this class of compounds. Researchers are encouraged to consult the primary literature for detailed experimental conditions and a comprehensive understanding of the data presented.
References
- 1. JNJ-10280205 and JNJ-10287069: Novel PDE5 inhibitors as clinical candidates for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 5 inhibitors for pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Novel PDE5 inhibitor for pulmonary arterial hypertension identified | BioWorld [bioworld.com]
- 5. | BioWorld [bioworld.com]
- 6. Efficacy and safety of oral phosphodiesterase 5 inhibitors for erectile dysfunction: a network meta-analysis and multicriteria decision analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PDE5 Inhibitors: Benchmarking FR-229934 Against Established Therapeutics
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the phosphodiesterase type 5 (PDE5) inhibitor FR-229934 against the well-established drugs sildenafil, tadalafil, and vardenafil. Due to the limited publicly available data on this compound, this guide will focus on presenting the known information for this compound and then offer a detailed, data-driven comparison of the three leading PDE5 inhibitors.
This guide will proceed with a comprehensive comparison of sildenafil, tadalafil, and vardenafil, for which extensive experimental data exists. This comparative data provides a benchmark against which any future data on this compound or novel PDE5 inhibitors can be evaluated.
The cGMP Signaling Pathway and Mechanism of Action of PDE5 Inhibitors
PDE5 inhibitors exert their therapeutic effects by modulating the cyclic guanosine monophosphate (cGMP) signaling pathway. In response to nitric oxide (NO), soluble guanylate cyclase (sGC) is activated, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), resulting in smooth muscle relaxation and vasodilation. PDE5 is the enzyme responsible for the degradation of cGMP to the inactive GMP. By inhibiting PDE5, these drugs increase intracellular cGMP concentrations, thereby enhancing and prolonging the physiological response to NO.
Comparative Efficacy and Selectivity
The potency of PDE5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the PDE5 enzyme. A lower IC50 value indicates greater potency. Selectivity is also a critical parameter, as off-target inhibition of other PDE isoforms can lead to side effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been linked to myalgia.
| Inhibitor | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | PDE5/PDE6 Selectivity Ratio | PDE5/PDE11 Selectivity Ratio |
| Sildenafil | 3.9 | 22 | 7400 | ~6 | ~1900 |
| Tadalafil | 1.8 | >10000 | 19 | >5500 | ~11 |
| Vardenafil | 0.6 | 9.6 | >10000 | ~16 | >16000 |
Note: IC50 values can vary between studies depending on experimental conditions. The data presented here are representative values.
Pharmacokinetic Profiles
The pharmacokinetic properties of PDE5 inhibitors, including their absorption, distribution, metabolism, and excretion, determine their onset and duration of action.
| Parameter | Sildenafil | Tadalafil | Vardenafil |
| Tmax (hours) | ~1.0 | ~2.0 | ~0.7-0.9 |
| Half-life (hours) | 3-5 | ~17.5 | 4-5 |
| Effect of Food | High-fat meal can delay absorption | No significant effect | High-fat meal can delay absorption |
| Metabolism | Primarily CYP3A4, with a contribution from CYP2C9 | Primarily CYP3A4 | Primarily CYP3A4, with a minor role for CYP3A5 and CYP2C isoforms |
Experimental Protocols
The following are generalized methodologies for key experiments used in the evaluation of PDE5 inhibitors.
Determination of IC50 (In Vitro Enzyme Inhibition Assay)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of PDE5. The activity of PDE5 is determined by measuring the amount of cGMP that is hydrolyzed to GMP.
Materials:
-
Recombinant human PDE5 enzyme
-
[³H]-cGMP (radiolabeled substrate)
-
Inhibitor compounds (e.g., this compound, sildenafil)
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Scintillation fluid and counter
Procedure:
-
A reaction mixture is prepared containing the assay buffer, a fixed concentration of recombinant PDE5 enzyme, and varying concentrations of the inhibitor compound.
-
The reaction is initiated by the addition of [³H]-cGMP.
-
The mixture is incubated at 37°C for a specified period.
-
The reaction is terminated, and the unhydrolyzed [³H]-cGMP is separated from the hydrolyzed [³H]-GMP (e.g., using anion-exchange chromatography).
-
The amount of [³H]-GMP produced is quantified using a scintillation counter.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Selectivity Profiling
Principle: To determine the selectivity of an inhibitor, its IC50 is measured against a panel of different phosphodiesterase isoforms (PDE1-11).
Procedure: The in vitro enzyme inhibition assay described above is repeated for each of the other PDE isoforms. The IC50 value for PDE5 is then divided by the IC50 value for each of the other isoforms to determine the selectivity ratio. A higher ratio indicates greater selectivity for PDE5.
Conclusion
While specific experimental data for this compound remains elusive in the public domain, the established profiles of sildenafil, tadalafil, and vardenafil provide a robust framework for understanding the key performance indicators for a PDE5 inhibitor. These include high potency against PDE5 (low nanomolar IC50), significant selectivity over other PDE isoforms (particularly PDE6 and PDE11), and a pharmacokinetic profile that aligns with the desired clinical application. Future research on this compound or any novel PDE5 inhibitor will need to generate and present such comparative data to establish its potential therapeutic value.
A Comparative Guide to FR-229934 and Novel PDE5 Inhibitor Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the discontinued phosphodiesterase type 5 (PDE5) inhibitor, FR-229934, against emerging novel PDE5 inhibitor candidates. Due to the discontinuation of this compound's development by Astellas Pharma, publicly available quantitative data on its inhibitory potency and selectivity is limited.[1] This guide, therefore, focuses on presenting available data for promising novel PDE5 inhibitor candidates and comparing them against established market leaders.
Introduction to PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. The inhibition of PDE5 prevents the degradation of cGMP, leading to smooth muscle relaxation and vasodilation. This mechanism of action is the basis for the therapeutic effects of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.
Signaling Pathway of PDE5 Inhibition
The following diagram illustrates the central role of PDE5 in the NO/cGMP signaling cascade and the mechanism of action of PDE5 inhibitors.
Caption: The NO/cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.
Comparative Analysis of PDE5 Inhibitors
While specific data for this compound is unavailable, this section provides a comparative overview of novel PDE5 inhibitor candidates against established drugs in the class. The data is summarized from preclinical studies.
In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound | PDE5 IC50 (nM) |
| Novel Candidates | |
| Compound 3a | 0.31[2] |
| TPN729MA | 2.28 |
| Unnamed Compound [I] | 3 |
| Established Inhibitors | |
| Vardenafil | 0.7 |
| Tadalafil | 2.35 |
| Sildenafil | 5.22 |
Selectivity Profile
Selectivity is a crucial parameter for PDE5 inhibitors, as off-target inhibition of other PDE isoforms can lead to side effects. The following table presents the selectivity of various inhibitors against other key PDE enzymes. The values represent the fold-selectivity for PDE5 over the other PDE isoform (IC50 of other PDE / IC50 of PDE5). Higher values indicate greater selectivity.
| Compound | Selectivity vs. PDE1 | Selectivity vs. PDE6 | Selectivity vs. PDE11 |
| Novel Candidates | |||
| Compound 3a | >10,000[2] | 160[2] | Data not available |
| TPN729MA | 248 | 20 | 2,671 |
| Unnamed Compound [I] | High selectivity | High selectivity | High selectivity |
| Established Inhibitors | |||
| Tadalafil | >7,100 | 7.5 | 25 |
| Vardenafil | >1,000 | 21 | >1,000 |
| Sildenafil | 285 | 10 | 10 |
Preclinical Pharmacokinetics of TPN729MA
Pharmacokinetic studies in animal models provide insights into the absorption, distribution, metabolism, and excretion of a drug candidate.
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | IV | 1 | - | - | - | - |
| Rat | Oral | 10 | 0.5 | 30.2 | 114 | 10 |
| Dog | IV | 0.5 | - | - | - | - |
| Dog | Oral | 2.5 | 1.2 | 103 | 789 | 34 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of PDE5 inhibitors.
In Vitro PDE Inhibition Assay (Radioimmunoassay)
This assay determines the in vitro inhibitory potency and selectivity of a compound against various human recombinant PDE isozymes.
Caption: Workflow for a radioimmunoassay to determine PDE5 inhibition.
Detailed Steps:
-
Reaction Setup: The reaction is typically carried out in a multi-well plate format. Each well contains a specific concentration of the human recombinant PDE enzyme, a fixed concentration of radiolabeled cGMP (e.g., [3H]-cGMP), and an appropriate assay buffer.
-
Compound Addition: The test inhibitor is added to the wells at various concentrations. A control group with a vehicle (e.g., DMSO) is included.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic reaction to occur.
-
Reaction Termination: The enzymatic reaction is stopped, often by heat inactivation (e.g., boiling).
-
Product Conversion: An excess of snake venom nucleotidase is added to the mixture. This enzyme converts the product of the PDE reaction, [3H]-5'-GMP, into [3H]-guanosine.
-
Separation: The radiolabeled product ([3H]-guanosine) is separated from the unreacted radiolabeled substrate ([3H]-cGMP) using an anion-exchange resin. The unreacted cGMP binds to the resin, while the neutral guanosine does not.
-
Quantification: The amount of [3H]-guanosine in the supernatant is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
The landscape of PDE5 inhibitors continues to evolve with the emergence of novel candidates demonstrating high potency and improved selectivity profiles compared to established drugs. While a direct quantitative comparison with the discontinued this compound is not possible due to the lack of public data, the analysis of novel compounds like TPN729MA and Compound 3a reveals significant advancements in the field. These newer agents show promise in offering enhanced therapeutic benefits with potentially fewer side effects, warranting further investigation and clinical development. Researchers and drug development professionals should consider these findings when designing and evaluating the next generation of PDE5 inhibitors.
References
Benchmarking FR-229934: A Comparative Analysis Against Established Immunosuppressants
For Immediate Release
[City, State] – [Date] – In the landscape of immunomodulatory drug discovery, the quest for compounds with potent and selective activity remains a paramount objective for researchers in immunology and drug development. This report provides a comprehensive performance benchmark of FR-229934, a novel carboxamide compound, against established immunosuppressive agents: Cyclosporine A, Tacrolimus (FK506), and Rapamycin (Sirolimus). This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data to delineate the relative efficacy and mechanisms of these compounds.
Executive Summary
This compound has been identified as a promising immunosuppressive agent that primarily targets the maturation of dendritic cells (DCs), key antigen-presenting cells that orchestrate adaptive immune responses. Its mechanism of action involves the inhibition of the NF-κB signaling pathway. This guide presents a side-by-side comparison of this compound with market-leading immunosuppressants—Cyclosporine A and Tacrolimus (calcineurin inhibitors) and Rapamycin (an mTOR inhibitor)—focusing on their impact on dendritic cell function and subsequent T-cell activation.
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory activities of this compound and the benchmark compounds on key immunological parameters.
Table 1: Inhibition of Dendritic Cell Maturation Markers
| Compound | Target Pathway | IC50 (CD80 Expression) | IC50 (CD86 Expression) | IC50 (MHC Class II Expression) |
| This compound | NF-κB | Data not available | Data not available | Data not available |
| Cyclosporine A | Calcineurin | Concentration-dependent reduction reported | Concentration-dependent reduction reported | Concentration-dependent reduction reported |
| Tacrolimus (FK506) | Calcineurin | Concentration-dependent reduction reported | Concentration-dependent reduction reported | Concentration-dependent reduction reported |
| Rapamycin (Sirolimus) | mTOR | Concentration-dependent reduction reported | Concentration-dependent reduction reported | Concentration-dependent reduction reported |
Note: Specific IC50 values for the inhibition of dendritic cell maturation markers by these compounds are not consistently reported under directly comparable experimental conditions in the reviewed literature. The data indicates a concentration-dependent inhibitory effect.
Table 2: Inhibition of T-Cell Proliferation
| Compound | Assay | IC50 |
| This compound | PBMC Proliferation | 20 µM |
| Cyclosporine A | Mixed Lymphocyte Reaction (MLR) | Near-complete inhibition at 200 ng/mL |
| Tacrolimus (FK506) | Mixed Lymphocyte Reaction (MLR) | Near-complete inhibition at 5 ng/mL |
| Rapamycin (Sirolimus) | Mixed Lymphocyte Reaction (MLR) | Dose-dependent inhibition observed |
Note: The IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental setups.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms by which these compounds exert their immunosuppressive effects are crucial for understanding their specific applications and potential side effects.
Caption: Simplified signaling pathways of this compound and benchmark immunosuppressants.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Dendritic Cell Maturation Assay
Objective: To assess the inhibitory effect of the compounds on the maturation of human monocyte-derived dendritic cells (mo-DCs).
Methodology:
-
Isolation of Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. CD14+ monocytes are then purified by magnetic-activated cell sorting (MACS).
-
Generation of Immature DCs: Purified monocytes are cultured for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL).
-
Induction of Maturation: Immature DCs are harvested and stimulated with a maturation cocktail (e.g., LPS [100 ng/mL], TNF-α [10 ng/mL], IL-1β [10 ng/mL], and IL-6 [100 ng/mL]) in the presence of varying concentrations of this compound, Cyclosporine A, Tacrolimus, or Rapamycin for 24-48 hours. A vehicle control (e.g., DMSO) is run in parallel.
-
Flow Cytometry Analysis: Mature DCs are stained with fluorescently labeled antibodies against surface markers of maturation, including CD80, CD86, and MHC class II. The expression levels are quantified by flow cytometry.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for the expression of each maturation marker is calculated from the dose-response curves.
Caption: Workflow for the dendritic cell maturation assay.
Mixed Lymphocyte Reaction (MLR) Assay
Objective: To evaluate the inhibitory effect of the compounds on T-cell proliferation induced by allogeneic dendritic cells.
Methodology:
-
Preparation of Stimulator and Responder Cells: Mature DCs (stimulator cells) are generated as described above and are irradiated or treated with mitomycin C to prevent their proliferation. Allogeneic T-cells (responder cells) are isolated from a different healthy donor.
-
Co-culture: Responder T-cells are co-cultured with the prepared stimulator DCs at a ratio of 10:1 in a 96-well plate.
-
Compound Treatment: Varying concentrations of this compound, Cyclosporine A, Tacrolimus, or Rapamycin are added to the co-cultures.
-
Proliferation Assay: After 4-5 days of incubation, T-cell proliferation is measured by [3H]-thymidine incorporation or by using a non-radioactive proliferation assay (e.g., CFSE dilution).
-
Data Analysis: The IC50 for the inhibition of T-cell proliferation is determined from the dose-response curves.
NF-κB Nuclear Translocation Assay
Objective: To confirm the mechanism of action of this compound by assessing its effect on the nuclear translocation of NF-κB.
Methodology:
-
Cell Culture and Treatment: Immature DCs are treated with a maturation stimulus (e.g., LPS) in the presence or absence of this compound for a short duration (e.g., 30-60 minutes).
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with an antibody specific for the p65 subunit of NF-κB. The nuclei are counterstained with DAPI.
-
Confocal Microscopy: The subcellular localization of NF-κB p65 is visualized by confocal microscopy.
-
Image Analysis: The nuclear-to-cytoplasmic fluorescence intensity ratio of NF-κB p65 is quantified to determine the extent of nuclear translocation.
Conclusion
This compound demonstrates potent immunosuppressive activity by inhibiting the maturation of dendritic cells through the NF-κB signaling pathway. While direct, head-to-head comparative studies with established immunosuppressants are limited, the available data suggests that this compound operates via a distinct mechanism compared to calcineurin and mTOR inhibitors. This unique mode of action may offer a different therapeutic window and side-effect profile, warranting further investigation. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies to robustly evaluate the performance of this compound against current standards of care in immunosuppressive therapy.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental data is a synthesis of available literature and may not be directly comparable across all studies due to variations in methodologies.
Independent Verification of PDE5 Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported activities of several well-characterized phosphodiesterase type 5 (PDE5) inhibitors. Due to the inability to locate and verify the source patent (WO2019130052A1), specific data for the compound FR-229934 could not be independently verified or included in this comparison. The following sections detail the methodologies for evaluating PDE5 inhibitors and present a comparison of established compounds in this class.
Comparison of Common PDE5 Inhibitors
The table below summarizes key pharmacokinetic and pharmacodynamic parameters for widely studied PDE5 inhibitors. These compounds are primarily used in the treatment of erectile dysfunction and pulmonary arterial hypertension.
| Feature | Sildenafil | Tadalafil | Vardenafil | Avanafil |
| Time to Max. Concentration (Tmax) | ~1 hour | ~2 hours | ~1 hour | ~0.5-0.75 hours |
| Half-life (t1/2) | ~4 hours | ~17.5 hours | ~4 hours | ~5 hours |
| Effect of Food (especially fatty food) | Delays absorption | No significant effect | Delays absorption | Minimal effect |
| Common Side Effects | Headache, flushing, visual disturbances | Headache, dyspepsia, back pain | Headache, flushing, nasal congestion | Headache, flushing, nasal congestion |
Experimental Protocols for PDE5 Inhibitor Evaluation
The assessment of PDE5 inhibitor activity typically involves a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro PDE5 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE5. A common method involves the use of a fluorescence polarization (FP) assay.
Principle: The assay measures the displacement of a fluorescently labeled cGMP analog from the active site of the PDE5 enzyme by a test compound. When the fluorescent tracer is bound to the larger enzyme, it emits a high degree of polarized light. Upon displacement by an inhibitor, the smaller, freely rotating tracer emits less polarized light. The change in fluorescence polarization is proportional to the inhibitory activity of the compound.
Generalized Protocol:
-
Reagents: Recombinant human PDE5 enzyme, fluorescently labeled cGMP (e.g., FAM-cGMP), assay buffer, and test compounds.
-
Procedure:
-
A solution of the PDE5 enzyme is pre-incubated with varying concentrations of the test compound.
-
The fluorescently labeled cGMP is added to initiate the binding reaction.
-
After an incubation period to reach equilibrium, the fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis: The IC50 value (the concentration of inhibitor required to displace 50% of the fluorescent tracer) is calculated by fitting the data to a sigmoidal dose-response curve.
Cell-Based cGMP Measurement Assay
This assay evaluates the ability of a PDE5 inhibitor to increase intracellular levels of cyclic guanosine monophosphate (cGMP) in a cellular context, typically in smooth muscle cells or other cells expressing PDE5.
Principle: PDE5 inhibitors block the degradation of cGMP, leading to its accumulation within the cell. This increase in cGMP can be quantified using various methods, such as enzyme-linked immunosorbent assays (ELISA) or cell-based reporter assays.
Generalized Protocol (using ELISA):
-
Cell Culture: Plate cells (e.g., vascular smooth muscle cells) in a multi-well plate and grow to confluence.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test PDE5 inhibitor.
-
Stimulate the cells with a nitric oxide (NO) donor (e.g., sodium nitroprusside) to activate soluble guanylate cyclase and induce cGMP production.
-
-
Cell Lysis: Lyse the cells to release intracellular cGMP.
-
Quantification: Measure the concentration of cGMP in the cell lysates using a competitive ELISA kit.
-
Data Analysis: Plot the concentration of cGMP against the concentration of the test inhibitor to determine the compound's potency in a cellular environment.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the key signaling pathway affected by PDE5 inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of PDE5 inhibitors in vascular smooth muscle cells.
Safety Operating Guide
Essential Guide to the Safe Disposal of FR-229934
For researchers, scientists, and drug development professionals handling FR-229934, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, based on its classification as a hazardous substance.
This compound is identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent disposal measures must be followed to prevent contamination and ensure regulatory compliance. The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant[1]. Under no circumstances should this chemical be released into the environment or disposed of in standard laboratory drains[1].
Immediate Safety and Handling
Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, protective gloves, and impervious clothing[1]. All handling of this compound should occur in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols[1]. An accessible safety shower and eye wash station are mandatory in any laboratory where this compound is handled[1].
In the event of an accidental spill, the area should be secured to prevent further spread. Spilled solutions should be absorbed using a non-combustible material such as diatomite or universal binders. The contaminated absorbent material must then be collected and disposed of as hazardous waste in accordance with the procedures outlined below[1].
Step-by-Step Disposal Protocol
-
Containment: Securely seal all waste containers holding this compound, whether in solid or solution form. Ensure containers are clearly and accurately labeled as hazardous waste, explicitly identifying the contents.
-
Segregation: Store waste this compound separately from incompatible materials, such as strong acids, alkalis, and oxidizing or reducing agents, to prevent hazardous reactions[1].
-
Collection: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor. Do not mix with other chemical waste unless explicitly permitted by the disposal company.
-
Documentation: Maintain a detailed record of the amount of this compound being disposed of, including dates and the name of the disposal company.
-
Confirmation: Obtain and file a certificate of destruction or a similar document from the waste disposal company as proof of proper disposal.
Quantitative Data Summary
The following table summarizes the key hazard classifications for this compound, underscoring the importance of the recommended disposal route.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1]. |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life[1]. |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects[1]. |
Experimental Workflow: this compound Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound from the point of generation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
